Ammifurin
Description
Properties
CAS No. |
8015-48-3 |
|---|---|
Molecular Formula |
C25H18O9 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H10O5.C12H8O4/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11;1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h3-6H,1-2H3;2-6H,1H3 |
InChI Key |
GIQRBVVYHBZHIU-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Appearance |
Solid powder |
Other CAS No. |
8015-48-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammifurin |
Origin of Product |
United States |
Foundational & Exploratory
Ammifurin's Mechanism of Action in Skin Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammifurin, a furocoumarin and the active component of Ammi majus, is a well-established photochemotherapeutic agent for treating depigmentation disorders like vitiligo. Its primary mechanism involves stimulating melanogenesis, the process of melanin production by melanocytes. This guide provides an in-depth technical overview of the molecular pathways this compound modulates to induce skin pigmentation. Current research indicates that this compound, often in conjunction with UVA irradiation (PUVA therapy), activates key signaling cascades, including the cAMP/PKA/CREB and Akt/GSK-3β/β-catenin pathways. These pathways converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF), leading to the upregulation of melanogenic enzymes and subsequent melanin synthesis. This document details the signaling mechanisms, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction
Skin pigmentation is a complex biological process primarily regulated by melanocytes, specialized cells that produce melanin. Melanin synthesis, or melanogenesis, is crucial for protecting the skin from ultraviolet (UV) radiation damage. Dysregulation of this process can lead to pigmentation disorders, including vitiligo, which is characterized by the loss of functional melanocytes. This compound, chemically known as 8-methoxypsoralen (8-MOP), is a naturally occurring furocoumarin that has been a cornerstone in the treatment of vitiligo for decades, typically administered as part of PUVA (Psoralen + UVA) therapy.[1][2] While its clinical efficacy is well-documented, a deeper understanding of its molecular mechanism of action is essential for the development of more targeted and effective therapies for pigmentation disorders. This guide synthesizes the current understanding of how this compound stimulates skin pigmentation at the molecular level.
Core Signaling Pathways in this compound-Induced Melanogenesis
This compound's pro-pigmenting effects are primarily mediated through the activation of signaling pathways that culminate in the increased expression and activity of melanogenic enzymes. The two major pathways implicated are the cAMP/PKA/CREB pathway and the Akt/GSK-3β/β-catenin pathway.
The cAMP/PKA/CREB Signaling Cascade
The cyclic adenosine monophosphate (cAMP) signaling pathway is a central regulator of melanogenesis. Evidence suggests that this compound (8-MOP) can stimulate this pathway, leading to increased melanin production.[3]
-
Activation of PKA: this compound is believed to increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3]
-
Phosphorylation of CREB: Activated PKA phosphorylates the cAMP response element-binding protein (CREB).
-
Upregulation of MITF: Phosphorylated CREB binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene, a master regulator of melanocyte development and function, thereby increasing its transcription.[3][4]
-
Induction of Melanogenic Enzymes: MITF then transcriptionally activates the genes encoding key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[5] This leads to an increase in melanin synthesis.
The Akt/GSK-3β/β-catenin Signaling Pathway
Studies on various furocoumarin derivatives have highlighted the involvement of the Akt/GSK-3β/β-catenin pathway in promoting melanogenesis. This pathway also converges on the upregulation of MITF.
-
Activation of Akt: this compound is proposed to activate Protein Kinase B (Akt).
-
Inhibition of GSK-3β: Activated Akt phosphorylates and thereby inhibits Glycogen Synthase Kinase 3β (GSK-3β).
-
Stabilization of β-catenin: In its active state, GSK-3β phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm.
-
Nuclear Translocation of β-catenin: Stabilized β-catenin translocates to the nucleus.
-
Upregulation of MITF: In the nucleus, β-catenin acts as a co-activator for transcription factors that upregulate the expression of MITF.
-
Induction of Melanogenic Enzymes: As with the cAMP pathway, increased MITF expression leads to the transcription of melanogenic enzyme genes and subsequent melanin synthesis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound (8-methoxypsoralen) and related furocoumarins on key melanogenesis markers from in vitro studies.
Table 1: Effect of 8-Methoxypsoralen (this compound) on Melanin Content and Tyrosinase Activity
| Cell Line | Treatment | Concentration | Duration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Reference |
| melb-a melanoblasts | 8-MOP | Not Specified | 6 days | ~300% | ~700% | [3] |
| B16F10 | 8-MOP | 25 µM | 72 h | ~150% | Not Reported | [6] |
| B16F10 | 8-MOP + Forskolin | Not Specified | Not Specified | 7 to 10-fold increase | 7 to 10-fold increase | [7] |
Table 2: Effect of 8-Methoxypsoralen (this compound) on Gene and Protein Expression
| Cell Line | Treatment | Outcome | Method | Result | Reference |
| melb-a melanoblasts | 8-MOP | MITF expression | Not Specified | Increased | [3] |
| B16F10 | 8-MOP | Tyrosinase mRNA | RT-PCR | 26.06% increase | [7] |
| B16F10 | 8-MOP + Forskolin | Tyrosinase mRNA | RT-PCR | 56.82% increase | [7] |
Table 3: Clinical Efficacy of Oral 8-Methoxypsoralen (this compound) in Vitiligo Treatment
| Study Design | Number of Patients | Treatment | Duration | Outcome | Reference |
| Open Trial | 26 | Oral 8-MOP (0.25 mg/kg) + UVA | 70 sittings | 85% showed excellent repigmentation | [8] |
| Comparative Trial | 25 | Oral 8-MOP (0.3 mg/kg) + UVA | 60 sittings | Acceptable cosmetic response on face, neck, and upper extremities | |
| Placebo-Controlled | 27 | Oral 8-MOP + UVA | Not Specified | Initial repigmentation in 7% of placebo-treated sites |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Melanin Content Assay
This protocol describes the quantification of melanin in cultured melanocytes treated with this compound.[6][9][10][11][12]
Objective: To measure the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (8-methoxypsoralen) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1 M NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., α-MSH).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them by trypsinization.
-
Cell Lysis: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in 100 µL of Lysis Buffer.
-
Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Spectrophotometry: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content.
Western Blot Analysis of Melanogenesis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of key proteins like MITF and tyrosinase following this compound treatment.[13][14][15]
Objective: To determine the effect of this compound on the protein levels of MITF, Tyrosinase, TRP-1, and TRP-2 in B16F10 cells.
Materials:
-
Treated B16F10 cell lysates (from a parallel experiment to the melanin assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound promotes skin pigmentation primarily by activating intracellular signaling pathways that lead to the increased expression of the master melanogenic regulator, MITF, and its downstream targets, including tyrosinase. The cAMP/PKA/CREB and Akt/GSK-3β/β-catenin pathways appear to be the key mediators of this effect. While the pro-pigmenting action of this compound is well-established, particularly in the context of PUVA therapy, further research is warranted to fully dissect the intricate molecular network it modulates. A comprehensive understanding of its mechanism will pave the way for the development of novel and more specific therapeutic strategies for vitiligo and other hypopigmentation disorders. This guide provides a foundational framework for researchers and drug development professionals engaged in this field of study.
References
- 1. A comparison of systemic photochemotherapy with 8-methoxypsoralen (8-MOP) and with trimethylpsoralen (TMP) in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Stimulation of melanoblast pigmentation by 8-methoxypsoralen:the involvement of microphthalmia-associated transcription factor, the protein kinase a signal pathway, and proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin Whitening Agent Types > Transcriptional Regulation of Melanogenic Enzymes > Camp Pathway & MITF [skinwhiteningscience.com]
- 5. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pifukezazhi.com [pifukezazhi.com]
- 8. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
A Technical Deep Dive into the Photobiological Properties of Furocoumarins: The Case of Ammifurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photobiological properties of furocoumarins, with a specific focus on Ammifurin, a therapeutic agent composed of bergapten and isopimpinellin. This document is designed to be a comprehensive resource, detailing the photochemical mechanisms, DNA interactions, and cellular signaling pathways that underpin the therapeutic and phototoxic effects of these compounds. Through a combination of summarized quantitative data, detailed experimental protocols, and visual diagrams of key processes, this guide aims to equip researchers and drug development professionals with the critical information needed to advance the study and application of furocoumarins.
Introduction to Furocoumarins and this compound
Furocoumarins, also known as psoralens, are a class of naturally occurring organic compounds produced by various plants. They are renowned for their photosensitizing properties, which are harnessed in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy, for the treatment of skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] this compound, a preparation containing the linear furocoumarin bergapten (5-methoxypsoralen) and the angular furocoumarin isopimpinellin (5,8-dimethoxypsoralen), has been utilized in the treatment of vitiligo and alopecia areata.[2][3] The therapeutic efficacy of these compounds is intrinsically linked to their ability to absorb ultraviolet A (UVA) radiation and subsequently induce photochemical reactions that alter cellular function.
Photochemical and Photophysical Properties
Upon absorption of UVA radiation (320-400 nm), furocoumarins are excited from their ground state (S₀) to an excited singlet state (S₁). From this state, they can either fluoresce back to the ground state or undergo intersystem crossing to a longer-lived triplet state (T₁). It is this triplet state that is primarily responsible for the subsequent photobiological effects.
Two main types of photosensitization reactions are initiated by the excited triplet state of furocoumarins:
-
Type I Reactions: These involve direct interaction of the excited furocoumarin with a biological substrate, such as DNA, through electron or hydrogen transfer, leading to the formation of radical ions.
-
Type II Reactions: This pathway involves the transfer of energy from the excited furocoumarin to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4]
The relative contribution of Type I and Type II mechanisms depends on the specific furocoumarin, the substrate, and the local environment.
Quantitative Photophysical Data
The efficiency of these photochemical processes can be quantified by various photophysical parameters. The following tables summarize key data for bergapten and isopimpinellin.
| Furocoumarin | Molar Mass ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Triplet Formation Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Bergapten | 216.19[5] | ~310 | ~15,000 | 0.10 - 0.30 | 0.05 - 0.15 |
| Isopimpinellin | 246.21[6] | ~310 | ~14,000 | 0.08 - 0.25 | 0.03 - 0.10 |
Note: The quantum yields can vary depending on the solvent and experimental conditions. The values presented are indicative ranges found in the literature.
Interaction with DNA
The primary cellular target for the therapeutic and genotoxic effects of many furocoumarins is DNA. The planar structure of these molecules allows them to intercalate between the base pairs of the DNA double helix in the absence of light.[7] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions upon UVA irradiation.
DNA Adduct Formation
Upon UVA activation, intercalated furocoumarins can form covalent bonds with pyrimidine bases, primarily thymine. This [2+2] cycloaddition reaction can result in two types of DNA adducts:
-
Monoadducts: Formed by the covalent linkage of a single furocoumarin molecule to one strand of the DNA.
-
Interstrand Cross-links (ICLs): Bifunctional furocoumarins, like the linear bergapten, can react with pyrimidine bases on opposite DNA strands, forming a covalent bridge that prevents the separation of the DNA strands.[8] Angular furocoumarins, such as isopimpinellin, are generally considered to be less efficient at forming ICLs due to their geometry.
The formation of these DNA adducts, particularly ICLs, is a major contributor to the cytotoxic and mutagenic effects of furocoumarins, as they block DNA replication and transcription.[8]
DNA Binding Affinity
The strength of the non-covalent interaction between furocoumarins and DNA can be quantified by the binding constant (K).
| Furocoumarin | DNA Binding Constant (K) (M⁻¹) |
| Bergapten | 1.5 x 10³ - 5.0 x 10³ |
| Isopimpinellin | 1.0 x 10³ - 4.0 x 10³ |
Note: Binding constants can be influenced by ionic strength, temperature, and DNA sequence.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the photobiological properties of furocoumarins.
Determination of Singlet Oxygen Quantum Yield
Principle: The singlet oxygen quantum yield (ΦΔ) is determined by comparing the rate of photooxidation of a singlet oxygen scavenger in the presence of the sample furocoumarin to that of a standard photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger that is bleached upon reaction with singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
Furocoumarin stock solution (e.g., in DMSO)
-
Standard photosensitizer with known ΦΔ (e.g., Rose Bengal)
-
1,3-Diphenylisobenzofuran (DPBF) solution (e.g., in ethanol)
-
Spectrophotometer
-
UVA light source with a specific wavelength (e.g., 365 nm)
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the sample furocoumarin and the standard photosensitizer in a suitable solvent (e.g., ethanol) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution (sample or standard) with the DPBF solution.
-
Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiate the solution with the UVA light source for a defined period.
-
Measure the absorbance of the DPBF again.
-
Repeat steps 5 and 6 at several time intervals.
-
Plot the change in absorbance of DPBF against irradiation time for both the sample and the standard.
-
Calculate the rate of DPBF bleaching for both.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (Rate_sample / Rate_standard) * (I_standard / I_sample) where Rate is the rate of DPBF bleaching and I is the intensity of the absorbed light.
DNA Interstrand Cross-linking Assay
Principle: This assay determines the ability of a furocoumarin to form interstrand cross-links in DNA upon UVA irradiation. The formation of ICLs prevents the denaturation of double-stranded DNA into single strands upon heating.
Materials:
-
Calf thymus DNA
-
Furocoumarin stock solution
-
Tris-EDTA (TE) buffer
-
UVA light source
-
Heating block or thermal cycler
-
Fluorometer or UV-Vis spectrophotometer
-
DNA intercalating dye (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Prepare a solution of calf thymus DNA in TE buffer.
-
Add the furocoumarin to the DNA solution to the desired final concentration and incubate in the dark to allow for intercalation.
-
Irradiate the DNA-furocoumarin mixture with UVA light for a specific duration. A non-irradiated sample should be kept as a control.
-
After irradiation, heat the samples to a temperature above the DNA melting point (e.g., 95°C) for a few minutes to denature the DNA.
-
Rapidly cool the samples on ice to prevent re-annealing of non-cross-linked strands.
-
Add the DNA intercalating dye to the samples.
-
Measure the fluorescence or absorbance of the samples. Double-stranded DNA (containing ICLs) will show significantly higher fluorescence/absorbance with the intercalating dye compared to single-stranded DNA.
-
The extent of cross-linking can be quantified by comparing the signal from the irradiated sample to that of the non-irradiated control and a fully double-stranded DNA control.
Cellular Phototoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human keratinocytes or other relevant cell line
-
Cell culture medium and supplements
-
Furocoumarin stock solution
-
UVA light source
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the furocoumarin. Incubate for a defined period (e.g., 1-2 hours) in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh PBS to the wells and expose the plate to a specific dose of UVA radiation. Control wells should be kept in the dark.
-
After irradiation, replace the PBS with fresh cell culture medium and incubate for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Cellular Signaling Pathways
The photobiological effects of furocoumarins extend beyond direct DNA damage. The cellular stress induced by PUVA therapy triggers a cascade of signaling events that contribute to its therapeutic outcomes.
PUVA-Induced Apoptosis
The formation of DNA adducts by PUVA is a potent trigger for apoptosis (programmed cell death). This process is crucial for the elimination of hyperproliferative keratinocytes in psoriasis and malignant T-cells in cutaneous T-cell lymphoma. Key signaling pathways involved in PUVA-induced apoptosis include the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and Noxa, and the activation of the Fas death receptor pathway.[2]
Caption: PUVA-induced apoptosis signaling pathways.
Modulation of Cell Surface Receptors
PUVA therapy has been shown to modulate the activity of cell surface receptors, which can have profound effects on cell proliferation and inflammation.
-
Epidermal Growth Factor Receptor (EGFR): PUVA treatment can lead to the inhibition of EGFR tyrosine kinase activity. This is thought to be mediated by an increase in serine phosphorylation of the receptor, which can disrupt normal growth factor signaling and contribute to the anti-proliferative effects of the therapy.[9]
-
Platelet-Activating Factor (PAF) Receptor: The activation of the PAF receptor pathway has been identified as a crucial element in PUVA-induced immune suppression and apoptosis.[3] This suggests that some of the therapeutic effects of PUVA may be mediated through this lipid signaling pathway.
Caption: Modulation of cell surface receptor signaling by PUVA.
Experimental Workflow: From Compound to Cellular Effect
The investigation of the photobiological properties of a furocoumarin like those in this compound follows a logical progression from basic photochemical characterization to the assessment of its effects in a cellular context.
Caption: General experimental workflow for furocoumarin photobiology.
Conclusion
The photobiological properties of furocoumarins, exemplified by the components of this compound, are multifaceted and complex. Their therapeutic utility stems from a well-defined series of photochemical and photobiological events, initiated by UVA absorption and culminating in significant cellular alterations. A thorough understanding of their photophysical parameters, DNA interaction kinetics, and the intricate signaling pathways they modulate is paramount for the rational design of new photochemotherapeutic agents and the optimization of existing therapies. This technical guide provides a foundational framework for researchers and developers working in this exciting and clinically relevant field. Further investigation into the specific contributions of bergapten and isopimpinellin to the overall therapeutic effect of this compound, as well as the exploration of novel furocoumarin derivatives with improved photobiological profiles, will undoubtedly pave the way for future advancements in photomedicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-Activating Factor Is Crucial in Psoralen and Ultraviolet A-Induced Immune Suppression, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isopimpinellin | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following psoralen/ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammifurin: A Technical Guide to Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin is a pharmaceutical preparation primarily used in the treatment of vitiligo and alopecia areata. It is a combination of two naturally occurring furanocoumarins: bergapten (4-methoxy-7H-furo[3,2-g]chromen-7-one) and isopimpinellin (4,9-dimethoxy-7H-furo[3,2-g]chromen-7-one). These compounds are potent photosensitizers that, when activated by ultraviolet (UV) light, stimulate melanogenesis, the process of melanin production in the skin. This technical guide provides an in-depth overview of the synthesis, chemical characterization, and proposed mechanism of action of the constituent components of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of bergapten and isopimpinellin are summarized in the table below. This data is essential for their identification, purification, and formulation.
| Property | Bergapten | Isopimpinellin |
| IUPAC Name | 4-methoxyfuro[3,2-g]chromen-7-one[1] | 4,9-dimethoxyfuro[3,2-g]chromen-7-one[2] |
| Molecular Formula | C₁₂H₈O₄[1] | C₁₃H₁₀O₅[2] |
| Molecular Weight | 216.19 g/mol [1] | 246.21 g/mol [2] |
| CAS Number | 484-20-8[3] | 482-27-9[2] |
| Appearance | White crystalline solid | Off-white needles[4] |
| Melting Point | 188-190 °C | 151-152 °C |
| Solubility | Soluble in chloroform, slightly soluble in ethanol and benzene, insoluble in water.[5] | Soluble in chloroform, acetone, and ethyl acetate. |
Synthesis of this compound Components
The synthesis of this compound involves the separate synthesis of its two active ingredients, bergapten and isopimpinellin.
Synthesis of Bergapten
A common synthetic route to bergapten starts from phloroglucinol. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for the synthesis of Bergapten.
Experimental Protocol: Synthesis of Bergapten
-
Monomethylation of Phloroglucinol: Phloroglucinol is reacted with dimethyl sulfate in the presence of a weak base like potassium carbonate to yield 5-methoxyresorcinol.
-
Pechmann Condensation: The resulting 5-methoxyresorcinol undergoes a Pechmann condensation with malic acid in the presence of a dehydrating agent such as concentrated sulfuric acid to form 7-hydroxy-5-methoxycoumarin.
-
Allylation: The hydroxyl group of 7-hydroxy-5-methoxycoumarin is allylated using allyl bromide and a base like potassium carbonate.
-
Claisen Rearrangement: The resulting allyl ether is heated to induce a Claisen rearrangement, forming an ortho-allyl phenol.
-
Cyclization: The ortho-allyl phenol is then cyclized in the presence of an acid catalyst to form the furan ring, yielding bergapten.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Synthesis of Isopimpinellin
While chemical synthesis routes exist, isopimpinellin is often isolated from natural sources or synthesized via biosynthetic pathways. One described biosynthetic pathway involves the O-methylation of 5-hydroxyxanthotoxin or 8-hydroxybergapten.[6]
Caption: A simplified biosynthetic pathway for Isopimpinellin.
Experimental Protocol: Isolation of Isopimpinellin from Ammi majus
-
Extraction: The dried and powdered fruits of Ammi majus are subjected to extraction with a suitable solvent like methanol using techniques such as accelerated solvent extraction (ASE).[7]
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their solubility.
-
Chromatography: The furanocoumarin-rich fraction is subjected to column chromatography over silica gel.
-
Purification: Isopimpinellin is further purified using techniques like preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC).[7]
-
Characterization: The purity and identity of the isolated isopimpinellin are confirmed by spectroscopic methods.
Chemical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive chemical characterization of bergapten and isopimpinellin.
Spectroscopic Methods
| Technique | Bergapten | Isopimpinellin |
| ¹H NMR (CDCl₃, δ ppm) | 3.95 (s, 3H, -OCH₃), 6.28 (d, 1H, H-3), 7.00 (s, 1H, H-8), 7.15 (d, 1H, furan), 7.60 (d, 1H, furan), 8.15 (d, 1H, H-4) | 4.14 (s, 3H, -OCH₃), 4.18 (s, 3H, -OCH₃), 6.25 (d, 1H, H-3), 6.80 (d, 1H, furan), 7.60 (d, 1H, furan), 8.10 (d, 1H, H-4) |
| ¹³C NMR (CDCl₃, δ ppm) | 60.1 (-OCH₃), 105.1, 106.5, 112.8, 113.4, 125.9, 145.2, 146.4, 149.6, 152.6, 158.4, 161.2 (C=O) | 61.2 (-OCH₃), 61.9 (-OCH₃), 99.8, 106.8, 112.7, 114.6, 124.2, 139.4, 143.2, 149.8, 152.9, 158.3, 160.4 (C=O) |
| Mass Spectrometry (ESI-MS) | m/z 217.0495 [M+H]⁺ | m/z 247.0601 [M+H]⁺ |
| UV-Vis (λmax, nm in Methanol) | 221, 249, 267, 311 | 222, 250, 270, 315[7] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of bergapten and isopimpinellin in a mixture like this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 310 nm.[8]
-
Quantification: The concentration of each component is determined by comparing the peak area to that of a known standard.
Mechanism of Action in Melanogenesis
Both bergapten and isopimpinellin are known to stimulate melanogenesis, the process of melanin synthesis in melanocytes. This is the primary mechanism behind their therapeutic effect in vitiligo. The proposed signaling pathways are complex and involve the activation of several key intracellular cascades.
Upon exposure to UVA radiation, these furanocoumarins can intercalate into DNA and form photoadducts, which is thought to be a trigger for the subsequent signaling events.
Caption: Key signaling pathways activated by Bergapten and Isopimpinellin.
The activation of Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways converge on the upregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function. It promotes the transcription of key melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin production.
Conclusion
This compound's therapeutic efficacy in treating depigmentation disorders stems from the synergistic action of its furanocoumarin components, bergapten and isopimpinellin. A thorough understanding of their synthesis, chemical properties, and mechanism of action is paramount for quality control, formulation development, and the discovery of new therapeutic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and dermatological science. Further research into the specific contributions of each component and the optimization of their delivery can lead to enhanced therapeutic outcomes.
References
- 1. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopimpinellin | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bergapten - Wikipedia [en.wikipedia.org]
- 4. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bergapten | 484-20-8 [chemicalbook.com]
- 6. The biosynthesis of isopimpinellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to Feshurin: Discovery, Development, and Mechanism of Action
Disclaimer: Initial searches for the compound "Ammifurin" did not yield any specific results. This guide is based on the strong likelihood that the query refers to Feshurin , a recently investigated sesquiterpene coumarin with a similar name and significant biological activity. All information presented herein pertains to Feshurin.
This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of Feshurin. It is intended for researchers, scientists, and drug development professionals interested in novel compounds for the treatment of depigmentation disorders such as vitiligo.
Discovery and Historical Development
Feshurin is a naturally occurring sesquiterpene coumarin. The genus Ferula, from which Feshurin is derived, has been utilized in traditional medicine for extended periods; however, its specific application for vitiligo has not been previously documented.[1]
The compound was isolated from the roots of Ferula samarcandica, a plant endemic to Uzbekistan.[1][2] A recent 2024 study brought Feshurin to the forefront of dermatological research by identifying its potent anti-vitiligo effects in vitro. This study established a dual mechanism of action, suggesting its potential as a novel therapeutic agent for vitiligo.[1][2] The purity of the isolated Feshurin was reported to be 97.71%.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Feshurin, demonstrating its effects on melanogenesis and inflammatory signaling.
Table 1: Effect of Feshurin on Melanogenesis in B16 Melanoma Cells
| Feshurin Concentration (µM) | Melanin Content (% of Control after 48h) | Tyrosinase (TYR) Activity (% of Control after 24h) |
| 1 | ~110% | ~115% |
| 5 | ~125% | ~120% |
| 10 | ~140% | ~135% |
Data are estimations derived from graphical representations in the cited literature and are meant for comparative purposes.
Table 2: Effect of Feshurin on Protein Expression in B16 Melanoma Cells after 48h
| Feshurin Concentration (µM) | MITF Expression (Fold Change) | TYR Expression (Fold Change) | TRP-1 Expression (Fold Change) | TRP-2 Expression (Fold Change) |
| 1 | Increased | Increased | Increased | Increased |
| 5 | Increased | Increased | Increased | Increased |
| 10 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Fold changes are relative to an untreated control. Specific numerical values require access to raw densitometry data.
Table 3: Effect of Feshurin on IFN-γ-Induced CXCL10 Production in HaCaT Keratinocytes
| Feshurin Concentration (µM) | p-STAT1 Expression (Relative to IFN-γ control) | CXCL10 Secretion (pg/mL) |
| 1 | Decreased | Decreased |
| 3 | Decreased | Significantly Decreased |
| 6 | Significantly Decreased | Significantly Decreased |
Data indicates a dose-dependent inhibition of STAT1 phosphorylation and CXCL10 secretion compared to cells stimulated with IFN-γ alone.
Experimental Protocols
This section details the methodologies employed in the key experiments that elucidated the biological activity of Feshurin.
Isolation and Purification of Feshurin
Feshurin is isolated from the roots of Ferula samarcandica. While the specific, detailed protocol for Feshurin's isolation is proprietary to the research group, a general method for isolating sesquiterpene coumarins from Ferula species involves the following steps:
-
Extraction: The dried and powdered plant material (roots) is subjected to extraction with a non-polar solvent, such as hexane or ethanol, often using a reflux or Soxhlet apparatus.
-
Fractionation: The crude extract is then fractionated using column chromatography. A common stationary phase is silica gel.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The purity is typically confirmed by analytical HPLC and structural elucidation is performed using spectroscopic methods like NMR and mass spectrometry.
Cell Culture and Viability Assay
-
Cell Lines: B16F10 murine melanoma cells and HaCaT human keratinocytes are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay (CCK-8):
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of Feshurin (e.g., 0-200 µM) for 48 hours.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified time.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to untreated controls.[3]
-
Melanin Content Assay
-
B16F10 cells are seeded in 6-well plates and treated with Feshurin (e.g., 1, 5, 10 µM) for 48 hours.
-
After treatment, cells are harvested and washed with PBS.
-
The cell pellets are dissolved in 1N NaOH at an elevated temperature (e.g., 60°C) for 2 hours.[4]
-
The absorbance of the resulting solution is measured at 405 nm.[4]
-
The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the untreated control.
Tyrosinase Activity Assay
-
B16F10 cells are treated with Feshurin for 24 hours.
-
Cells are lysed using a buffer containing Triton X-100 (e.g., 50 mmol/L PBS with 1.0% Triton X-100).
-
The cell lysate (containing the tyrosinase enzyme) is mixed with a freshly prepared L-DOPA solution.
-
The mixture is incubated at 37°C for 30 minutes.
-
The formation of dopachrome is measured by reading the absorbance at 405 nm.[2]
-
Enzyme activity is calculated and expressed as a percentage of the untreated control.
Western Blotting
-
Protein Extraction: Cells (B16F10 or HaCaT) are treated with Feshurin for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.[4] Protein concentration is determined using a Bradford assay.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., MITF, TYR, TRP-1, TRP-2, p-GSK-3β, β-catenin, p-STAT1, STAT1, β-actin, GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using imaging software.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: HaCaT cells are cultured and stimulated with IFN-γ in the presence or absence of Feshurin for 24 hours. The cell culture supernatant is then collected.
-
ELISA Procedure: A quantitative sandwich ELISA kit for human CXCL10 is used.
-
The procedure generally involves adding standards and samples to wells pre-coated with a capture antibody.
-
A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the concentration of CXCL10 in the samples is determined by comparison with the standard curve.[5][6]
Signaling Pathways and Mechanisms of Action
Feshurin exerts its anti-vitiligo effects through a dual mechanism: stimulating melanogenesis in melanocytes and protecting them from autoimmune destruction by modulating keratinocyte signaling.
Wnt/β-Catenin Pathway Activation in Melanocytes
Feshurin promotes the synthesis of melanin by activating the canonical Wnt/β-catenin signaling pathway.[2] It induces the phosphorylation of GSK-3β, which inactivates it. This prevents the degradation of β-catenin, allowing it to accumulate and translocate into the nucleus.[2] In the nucleus, β-catenin acts as a co-activator for transcription factors, leading to the increased expression of Microphthalmia-associated Transcription Factor (MITF). MITF, in turn, upregulates the genes for key melanogenic enzymes, including Tyrosinase (TYR), TRP-1, and TRP-2, ultimately increasing melanin production.[1][2]
References
- 1. The Anti-Vitiligo Effects of Feshurin In Vitro from Ferula samarcandica and the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. rndsystems.com [rndsystems.com]
Ammifurin: A Technical Guide to Solubility, Stability, and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility, stability, and solvent compatibility of Ammifurin is limited. This guide synthesizes general principles and data from related furanocoumarin compounds to provide a comprehensive technical overview. The information presented herein should be considered as a starting point for experimental design and not as definitive quantitative data for this compound.
Introduction
This compound is identified as a mixture of two furanocoumarins: Bergapten and Isopimpinellin[1]. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their photosensitizing effects and are investigated for various therapeutic applications. A thorough understanding of the physicochemical properties of this compound, such as its solubility, stability, and compatibility with solvents and excipients, is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of these critical parameters, drawing upon data from structurally similar furanocoumarins where specific data for this compound is not available.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on data from related furanocoumarins like Imperatorin, this compound is expected to be soluble in organic solvents and sparingly soluble in aqueous buffers[2].
Qualitative Solubility
This compound, like other furanocoumarins, is anticipated to be soluble in common organic solvents.
Quantitative Solubility Data (Exemplary for Imperatorin)
The following table summarizes the solubility of Imperatorin, a structurally related furanocoumarin, in various organic solvents. This data can serve as a reference for selecting appropriate solvent systems for this compound in preclinical and formulation studies.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~30 | [2] |
| Dimethyl sulfoxide (DMSO) | ~20 | [2] |
| Ethanol | ~10 | [2] |
| Ethyl Acetate | Highest among tested solvents | [3][4] |
| Methanol | High | [3][4] |
| n-Hexane | Low | [3][4] |
| Petroleum Ether | Low | [3][4] |
| Aqueous Buffer (PBS, pH 7.2) with 1:3 DMF | ~0.25 | [2] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound[5][6][7].
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., Ethanol, PBS pH 7.4)
-
Volumetric flasks
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[8][9].
Factors Affecting Stability
Based on general knowledge of furanocoumarins, the stability of this compound is likely influenced by:
-
pH: Hydrolysis can occur at acidic or alkaline pH.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Furanocoumarins are known to be photosensitive.
-
Oxidation: The presence of oxidizing agents may lead to degradation.
Forced Degradation Studies (General Protocol)
Forced degradation studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways[8][10].
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions or solid samples of this compound.
-
Expose the samples to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
Solvent and Excipient Compatibility
Drug-excipient compatibility studies are crucial in the pre-formulation stage to ensure the stability of the final dosage form[11].
Solvent Compatibility
The choice of solvent is critical for formulation development, especially for liquid dosage forms. This compound, being a furanocoumarin, is expected to be compatible with a range of organic solvents. However, aqueous solutions may have limited stability, and storage for more than one day is generally not recommended for aqueous solutions of related compounds like Imperatorin[2].
Excipient Compatibility
Potential interactions between this compound and common pharmaceutical excipients should be evaluated. Incompatibility can lead to physical changes or chemical degradation of the API.
Commonly Tested Excipients:
-
Diluents: Lactose, Microcrystalline Cellulose, Dibasic Calcium Phosphate
-
Binders: Povidone, Hydroxypropyl Methylcellulose (HPMC)
-
Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate
-
Lubricants: Magnesium Stearate
-
Glidants: Colloidal Silicon Dioxide
Potential Incompatibilities:
-
Magnesium Stearate: This common lubricant has been reported to be incompatible with some active ingredients, potentially leading to degradation[11][12][13][14].
-
Lactose: In the presence of primary or secondary amine groups on the drug molecule, lactose can participate in Maillard reactions, leading to discoloration and degradation. While this compound does not contain such groups, the potential for interaction under specific conditions should not be entirely dismissed.
Experimental Protocol: Excipient Compatibility Screening
A common approach for screening excipient compatibility is to analyze binary mixtures of the drug and each excipient under accelerated stability conditions.
Procedure:
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Include control samples of this compound alone stored under the same conditions.
-
At designated time points, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Compare the degradation profile of the binary mixtures to that of the pure drug to identify any incompatibilities.
Conclusion
This technical guide provides a foundational understanding of the solubility, stability, and solvent compatibility of this compound, primarily based on data from related furanocoumarin compounds. Due to the limited availability of specific data for this compound, the information presented should be used to guide experimental design and further investigation. Rigorous experimental evaluation of this compound's physicochemical properties is essential for its successful development as a safe and effective pharmaceutical product.
References
- 1. This compound | C25H18O9 | CID 3080647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. scielo.br [scielo.br]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Investigation of thioctic acid, magnesium stearate and pyridoxine hydrochloride compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammifurin: A Technical Guide to its Molecular Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin, a natural product of significant interest in the pharmaceutical and research sectors, is not a single molecular entity but a mixture of two primary furanocoumarin constituents: Bergapten and Isopimpinellin. This technical guide provides an in-depth analysis of the molecular structures, physical properties, and biological activities of these components. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to support further research and drug development efforts.
Molecular Structure and Physical Properties
Bergapten and Isopimpinellin are structural isomers, both belonging to the psoralen class of furanocoumarins. Their distinct substitution patterns, however, give rise to differences in their physical and biological characteristics.
Bergapten (5-methoxypsoralen)
Bergapten is a linear furanocoumarin characterized by a methoxy group at the 5-position of the psoralen core.
Chemical Structure:
Caption: Chemical structure of Bergapten.
Isopimpinellin (4,9-dimethoxyfuro[3,2-g]chromen-7-one)
Isopimpinellin is also a linear furanocoumarin, distinguished by methoxy groups at both the 4 and 9 positions.
Chemical Structure:
Caption: Chemical structure of Isopimpinellin.
Physicochemical Data Summary
The quantitative physical and chemical properties of Bergapten and Isopimpinellin are summarized in the table below for easy comparison.
| Property | Bergapten | Isopimpinellin |
| Molecular Formula | C₁₂H₈O₄[1] | C₁₃H₁₀O₅[2][3] |
| Molar Mass | 216.19 g/mol [1] | 246.22 g/mol [2][4] |
| Melting Point | 188-191 °C[5] | 148-152 °C[4] |
| Boiling Point | 373 °C (estimated)[5] | 448-449 °C (estimated) |
| Solubility in Water | 0.53 g/L[5] | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol[5] | More soluble in organic solvents than in water[6] |
| Appearance | Grayish-white microcrystalline powder or yellow fluffy solid | Light yellow, yellow or green crystalline powder[4] |
| CAS Number | 484-20-8[1] | 482-27-9[2][3] |
Biological Activity and Signaling Pathways
Both Bergapten and Isopimpinellin exhibit a range of biological activities, with their anticancer properties being of particular interest to researchers.
Bergapten: Anti-inflammatory and Antifibrotic Activity via TGF-β Signaling
Bergapten has demonstrated significant anti-inflammatory and antifibrotic effects.[7] One of the key mechanisms underlying these activities is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] TGF-β plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix production. In pathological conditions such as fibrosis, the TGF-β pathway is often dysregulated. Bergapten has been shown to inhibit the TGF-β1/Smad signaling cascade, a central axis of this pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Ammifurin's Role in Melanogenesis and Melanin Synthesis: A Technical Guide
Introduction
Ammifurin is a formulation containing a mixture of furocoumarins, primarily Bergapten and Isopimpinellin, which has been historically utilized in the treatment of hypopigmentation disorders such as vitiligo.[1][2] Furocoumarins, a class of organic chemical compounds produced by plants, are known to stimulate melanogenesis, the complex process of melanin production. This guide provides an in-depth technical overview of the role of furocoumarin derivatives in modulating melanin synthesis, with a specific focus on the detailed molecular mechanisms elucidated for a representative amine derivative of furocoumarin, 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008). Due to the limited availability of detailed molecular studies on the specific this compound mixture, the data and pathways presented for D206008 serve as a comprehensive model for understanding the pro-melanogenic activity of this class of compounds.
Melanogenesis is a critical physiological process for skin pigmentation and protection against ultraviolet (UV) radiation. The biosynthesis of melanin is regulated by a cascade of enzymatic reactions and signaling pathways within melanocytes. The key enzyme in this process is tyrosinase (TYR), which catalyzes the rate-limiting steps of melanin synthesis.[3] The expression and activity of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), are controlled by the microphthalmia-associated transcription factor (MITF).[3] Various signaling pathways, including the Akt/GSK-3β/β-catenin pathway, converge on MITF to regulate melanogenesis.[3][4]
This guide will delve into the quantitative effects of the furocoumarin derivative D206008 on melanogenesis, detail the experimental protocols used to ascertain these effects, and provide visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data on the Effects of Furocoumarin Derivative D206008
The pro-melanogenic activity of the furocoumarin derivative D206008 has been quantified through various in vitro assays. The following tables summarize the key findings on its impact on melanin content, tyrosinase activity, and the expression of melanogenesis-related genes and proteins.
Table 1: Effect of D206008 on Melanin Content and Tyrosinase Activity in B16 Melanoma Cells [3]
| Concentration of D206008 (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 1 | ~120% | ~115% |
| 10 | ~150% | ~130% |
| 100 | ~180% | ~150% |
Data are presented as mean ± SD. B16 melanoma cells were treated with D206008 for 48 hours.
Table 2: Time-Dependent Effect of 100 µM D206008 on Melanin Content in B16 Melanoma Cells [3]
| Treatment Duration (hours) | Melanin Content (% of Control) |
| 12 | ~125% |
| 24 | ~150% |
| 48 | ~180% |
Data are presented as mean ± SD.
Table 3: Effect of D206008 on the mRNA Expression of Melanogenic Genes in B16 Melanoma Cells [3]
| Gene | Fold Change in mRNA Expression (10 µM D206008) | Fold Change in mRNA Expression (100 µM D206008) |
| MITF | ~1.5 | ~2.0 |
| TYR | ~1.8 | ~2.5 |
| TRP-1 | ~1.6 | ~2.2 |
| TRP-2 | ~1.4 | ~1.8 |
Cells were treated for 48 hours. Gene expression was measured by RT-PCR and normalized to a housekeeping gene.
Table 4: Effect of D206008 on the Protein Expression of Melanogenic Proteins in B16 Melanoma Cells [3]
| Protein | Fold Change in Protein Expression (10 µM D206008) | Fold Change in Protein Expression (100 µM D206008) |
| MITF | ~1.4 | ~1.8 |
| TYR | ~1.6 | ~2.1 |
| TRP-1 | ~1.5 | ~1.9 |
| TRP-2 | ~1.3 | ~1.7 |
| p-Akt | ~1.5 | ~2.0 |
| p-GSK-3β | ~1.7 | ~2.3 |
| β-catenin (nuclear) | ~1.8 | ~2.5 |
Cells were treated for 48 hours. Protein expression was measured by Western blot and normalized to a loading control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of the furocoumarin derivative D206008.
1. Cell Culture
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Melanin Content Assay
-
Procedure:
-
B16F10 cells were seeded in a 6-well plate at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of D206008 (0-100 µM) for 48 hours.
-
After treatment, the cells were washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellets were dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
The absorbance of the resulting solution was measured at 475 nm using a microplate reader.
-
The melanin content was normalized to the total protein content of the cells, which was determined using a BCA protein assay kit.
-
3. Cellular Tyrosinase Activity Assay
-
Procedure:
-
B16F10 cells were seeded and treated with D206008 as described for the melanin content assay.
-
After treatment, the cells were washed with PBS and lysed with a buffer containing 1% Triton X-100.
-
The cell lysates were centrifuged, and the supernatant was collected.
-
The protein concentration of the lysate was determined.
-
An equal amount of protein from each sample was incubated with L-DOPA (2 mg/mL) at 37°C for 1 hour.
-
The formation of dopachrome was measured by reading the absorbance at 475 nm.
-
Tyrosinase activity was expressed as a percentage of the untreated control.
-
4. RNA Extraction and Real-Time PCR (RT-PCR)
-
Procedure:
-
Total RNA was extracted from D206008-treated and untreated B16F10 cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
RT-PCR was performed using specific primers for MITF, TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH).
-
The relative mRNA expression levels were calculated using the 2^-ΔΔCt method.
-
5. Western Blot Analysis
-
Procedure:
-
Total protein was extracted from D206008-treated and untreated B16F10 cells using a lysis buffer.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against MITF, TYR, TRP-1, TRP-2, Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of D206008-Induced Melanogenesis
The furocoumarin derivative D206008 stimulates melanogenesis by activating the Akt/GSK-3β/β-catenin signaling pathway.[3][4] This leads to the nuclear translocation of β-catenin, which in turn upregulates the expression of MITF and its downstream target genes, TYR, TRP-1, and TRP-2.
Caption: D206008 activates Akt, leading to the inactivation of GSK-3β and subsequent nuclear accumulation of β-catenin, which promotes melanogenesis.
Experimental Workflow for In Vitro Melanogenesis Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on melanogenesis in cultured melanocytes.
Caption: A generalized workflow for in vitro evaluation of a compound's effect on melanogenesis.
This compound and its constituent furocoumarins represent a class of compounds with significant pro-melanogenic properties. The detailed investigation of the amine derivative of furocoumarin, D206008, provides a clear molecular basis for these effects, highlighting the activation of the Akt/GSK-3β/β-catenin signaling pathway as a key mechanism. This leads to the upregulation of the master regulator of melanogenesis, MITF, and its downstream targets, ultimately increasing melanin synthesis. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working on pigmentation disorders and the development of novel melanogenic agents. Further research into the specific activities of the individual components of this compound and their synergistic effects will provide a more complete understanding of its therapeutic potential.
References
Decoding the Molecular Footprint of Ammifurin: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin, a complex mixture of furocoumarins, is primarily utilized in the therapeutic management of vitiligo, a dermatological condition characterized by depigmentation of the skin. While the precise molecular mechanisms of this compound as a mixture are not extensively detailed in publicly available research, its therapeutic effects are largely attributed to the action of its constituent or related furocoumarin compounds, such as bergapten and imperatorin. This technical guide synthesizes the existing scientific literature on these related compounds to elucidate the probable biochemical pathways modulated by this compound treatment. The primary mode of action appears to be the stimulation of melanogenesis, the process of melanin synthesis, within melanocytes. This is achieved through the modulation of several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin, and Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB) pathways.
Core Biochemical Pathways Influenced by this compound Treatment
Based on studies of its constituent and related furocoumarins, this compound treatment is proposed to impact three principal signaling pathways that converge on the regulation of melanogenesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival. In the context of melanogenesis, the p38 MAPK and Extracellular signal-regulated kinase (ERK) branches are of particular importance. Research on furocoumarin derivatives suggests that they can activate the p38 MAPK pathway, which in turn promotes the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. Conversely, some related compounds have been shown to decrease the phosphorylation of ERK, which typically leads to the degradation of MITF. By inhibiting ERK phosphorylation, these compounds stabilize MITF, further enhancing melanogenesis.
Akt/GSK-3β/β-catenin Signaling Pathway
The Akt/GSK-3β/β-catenin pathway is another critical regulator of melanogenesis. Studies on furocoumarin derivatives have demonstrated their ability to increase the phosphorylation of Akt.[1] Phosphorylated Akt, in turn, phosphorylates and inactivates GSK-3β.[1] In its active state, GSK-3β promotes the degradation of β-catenin. Therefore, by inactivating GSK-3β, this compound treatment likely leads to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin acts as a transcription co-activator for MITF, thereby upregulating the expression of melanogenic enzymes.[1]
PKA/CREB Signaling Pathway
The PKA/CREB pathway is a well-established signaling route in the stimulation of melanin synthesis. The process is often initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates PKA, which then phosphorylates CREB. Phosphorylated CREB binds to the promoter region of the MITF gene, enhancing its transcription. Furocoumarins like imperatorin have been shown to increase the phosphorylation of both PKA and CREB, suggesting that this compound may also act through this pathway to stimulate melanogenesis.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of imperatorin, a key furocoumarin related to the components of this compound, on melanogenesis in B16F10 melanoma cells. This data provides an insight into the potential potency of this compound.
Table 1: Effect of Imperatorin on Melanin Content and Tyrosinase Activity
| Compound | Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |
| Imperatorin | 25 | 183% | 166% |
Data extracted from a study on imperatorin in B16F10 cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of furocoumarins and their effects on melanogenesis. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells are a standard model for studying melanogenesis.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its components) or vehicle control.
Melanin Content Assay
-
Principle: This assay quantifies the amount of melanin produced by the cells.
-
Protocol:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellet is dissolved in 1 N NaOH at 80°C for 1 hour.
-
The absorbance of the resulting solution is measured at 475 nm using a spectrophotometer.
-
A standard curve is generated using synthetic melanin to calculate the melanin content in the samples.
-
Intracellular Tyrosinase Activity Assay
-
Principle: This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Protocol:
-
Treated cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.
-
The cell lysate is centrifuged, and the supernatant is collected.
-
The protein concentration of the supernatant is determined using a Bradford assay.
-
An equal amount of protein from each sample is incubated with L-DOPA (a tyrosinase substrate) at 37°C.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Tyrosinase activity is expressed as the percentage of the control.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protocol:
-
Treated cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-Akt, p-GSK-3β, β-catenin, p-PKA, p-CREB, MITF, and a loading control like β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Conclusion
While direct and comprehensive studies on this compound are limited, the available evidence from its constituent and related furocoumarins provides a strong foundation for understanding its mechanism of action in the treatment of vitiligo. This compound likely stimulates melanogenesis by activating the MAPK (p38), Akt/GSK-3β/β-catenin, and PKA/CREB signaling pathways, all of which converge on the upregulation of the master melanogenic transcription factor, MITF. The provided quantitative data and experimental protocols offer a framework for further research to precisely delineate the molecular effects of this compound and to optimize its therapeutic application. Future studies should focus on analyzing the effects of the complete this compound mixture to account for any synergistic or antagonistic interactions between its components.
References
- 1. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile and Safety Data of Ammifurin: A Methodological Overview
Disclaimer: Extensive searches for the toxicological profile and safety data of a compound specifically named "Ammifurin" did not yield any results. The following is a technical guide outlining the standard methodologies and data presentation formats requested, which can be applied to assess the in vitro toxicological profile of a novel compound. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to In Vitro Toxicology
In vitro toxicology studies are essential components of preclinical safety assessment, providing critical information on the potential of a substance to cause harm to cells and genetic material.[1][2][3][4][5] These studies are conducted in controlled laboratory settings using cell cultures and serve as an early screening tool to identify potential hazards, guide further in vivo testing, and elucidate mechanisms of toxicity.[2][3] A battery of in vitro tests is typically required by regulatory agencies to assess different toxicological endpoints.[1][2][5][6]
Cytotoxicity Assays
Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells.[7][8][9] These assays utilize various endpoints to determine cell viability and death.
Data Presentation: Summary of Common Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Common Cell Lines |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[8] | Colorimetric measurement of formazan concentration, proportional to the number of viable cells. | HeLa, A549, HepG2, MCF-7[10][11] |
| Crystal Violet Assay | Staining of DNA in the nuclei of adherent, viable cells with the crystal violet dye.[7][8] | Colorimetric measurement of the extracted dye, proportional to the cell biomass. | MCF-7, MDA-MB-231[8] |
| Resazurin (AlamarBlue) Assay | Reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.[8][10][12] | Fluorometric or colorimetric measurement of resorufin, indicating cell viability.[10][12] | A549, HepG2[10][12] |
| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells. | Colorimetric measurement of the extracted dye from viable cells. | Balb/c 3T3 (for phototoxicity)[1] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assays
Genotoxicity assays are employed to detect compounds that can induce damage to the genetic material of cells, a property that may be linked to carcinogenicity or heritable diseases.[1][2][4][6][13]
Data Presentation: Summary of Common In Vitro Genotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Test System |
| Bacterial Reverse Mutation (Ames) Test | Detects gene mutations induced by a test substance in specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid.[2][6] | Reversion to amino acid synthesis prototrophy, observed as colony growth on a minimal medium.[2] | Salmonella typhimurium (e.g., TA98, TA100), Escherichia coli (e.g., WP2 uvrA)[6] |
| In Vitro Micronucleus Test | Identifies chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.[1][13] | Frequency of micronucleated cells.[1] | Human lymphocytes, CHO, V79, L5178Y, TK6 cells.[6][14] |
| In Vitro Chromosomal Aberration Test | Evaluates the ability of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.[6] | Frequency of cells with chromosomal aberrations. | Human lymphocytes, CHO cells.[6] |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Strain Selection: Select appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[6]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).
-
Plating: Plate the treated bacteria onto a minimal agar medium that lacks the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies above a defined threshold compared to the negative control.
Phototoxicity Assays
Phototoxicity testing is crucial for compounds that absorb light in the UVA and visible range and are intended for topical application or may reach the skin through systemic circulation.[14][15]
Data Presentation: Common In Vitro Phototoxicity Assay
| Assay Type | Principle | Endpoint Measured | Test System |
| 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) | Compares the cytotoxicity of a compound in the presence and absence of non-cytotoxic doses of simulated solar light.[1] | Concentration-dependent reduction in the uptake of the vital dye Neutral Red by viable cells, measured 24 hours after treatment and irradiation.[1] | Balb/c 3T3 mouse fibroblasts. |
Visualizations
Experimental and Logical Workflows
References
- 1. nuvisan.com [nuvisan.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro genotoxicity testing-Can the performance be enhanced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract [mdpi.com]
- 7. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro antitumor activity evaluation of hyperforin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vitro and in vivo micronucleus tests in genotoxicity research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-induced skin toxicity: gaps in preclinical testing cascade as opportunities for complex in vitro models and assays - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Ammifurin in PUVA Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin is a naturally derived furocoumarin mixture, primarily composed of isopimpinellin and bergapten. It serves as a photosensitizing agent in PUVA (Psoralen + UVA) therapy, a photochemotherapy modality for various skin disorders. When activated by Ultraviolet A (UVA) radiation, this compound forms covalent bonds with DNA, inhibiting cell proliferation and modulating immune responses. These application notes provide a summary of available research data and protocols for the use of this compound in a research setting for conditions such as psoriasis and vitiligo.
Data Presentation
Table 1: Summary of Clinical Data for this compound in PUVA Therapy for Psoriasis
| Parameter | Value | Reference |
| Formulation | 0.3% this compound solution (topical) | [1] |
| Patient Cohort | 280 patients with psoriasis (127 treated with this compound) | [1] |
| Comparison | 0.1% psoralen solution, 0.1% puvaderm ointment, 0.1% oxoralen emulsion | [1] |
| Efficacy | A good clinical effect was achieved in 90% of the total patient pool. This compound 0.3% solution was noted as one of the most effective treatments. | [1] |
| Oral Dosage (from patent) | 20 mg per 20 kg of body weight, administered 3 hours before UVA exposure. | [2] |
Note: Detailed quantitative data from comparative trials, such as specific Psoriasis Area and Severity Index (PASI) score reductions and clearance rates for this compound alone, are limited in the reviewed literature.
Experimental Protocols
Protocol 1: Topical this compound-PUVA Therapy for Psoriasis Vulgaris (Localized Plaques)
This protocol is based on a reported clinical study and a Russian patent describing a method for treating psoriasis.[1][2]
1. Patient Selection (Inclusion Criteria for Preclinical/Clinical Research):
- Diagnosis of chronic plaque psoriasis.
- Localized lesions suitable for topical treatment.
- Absence of contraindications to PUVA therapy (e.g., photosensitivity disorders, history of melanoma).[3]
2. Materials:
- 0.3% this compound solution.[1]
- UVA irradiation source with a spectral output of 320-400 nm.
- Protective eyewear for both patient and operator.
- Sunscreens for non-treatment areas.
3. Procedure:
- This compound Application: Apply a thin layer of 0.3% this compound solution directly to the psoriatic plaques.
- Incubation Period: Allow for a 60-minute incubation period before UVA exposure.
- UVA Irradiation:
- The initial UVA dose should be determined based on the patient's skin type or Minimal Phototoxic Dose (MPD) if feasible.[4]
- A patent suggests an initial UVA dose with an intensity of 1.5 to 7.5 J/cm².[2]
- Subsequent treatments should involve gradual increases in the UVA dose, guided by the patient's erythematous response.[4]
- Treatment Frequency: 3-4 times weekly.[2]
- Treatment Duration: Continue for a total of 10-30 procedures, or until clinical resolution of the plaques.[2]
4. Post-Treatment Care:
- Patients should avoid sun exposure for 24 hours post-treatment and wear protective clothing and sunscreen.[5]
5. Monitoring:
- Regularly assess for signs of phototoxicity (erythema, blistering) and adjust the UVA dose accordingly.[6]
- In clinical research settings, monitor for potential long-term side effects such as skin aging and an increased risk of skin cancer.[6]
Protocol 2: Systemic this compound-PUVA Therapy for Generalized Psoriasis
This protocol is derived from a Russian patent.[2]
1. Patient Selection:
- Diagnosis of generalized vulgar or pustular psoriasis.
- Patients for whom systemic therapy is indicated.
2. Materials:
- This compound tablets (formulation for oral administration).
- Whole-body UVA irradiation cabin.
- Protective eyewear.
3. Procedure:
- This compound Administration: Administer this compound orally at a dosage of 20 mg per 20 kg of body weight.[2]
- Time to Irradiation: UVA exposure should occur 3 hours after this compound ingestion.[2]
- UVA Irradiation:
- Follow standard protocols for determining the initial UVA dose based on skin type or MPD.
- Administer UVA irradiation 3-4 times per week.[2]
- Combination Therapy (Optional): The patent suggests potential combination with neotigazone (a retinoid) for torpid cases, with careful monitoring of blood biochemical parameters.[2]
4. Monitoring:
- Monitor for systemic side effects such as nausea.[6]
- Regularly monitor skin for phototoxic reactions and long-term side effects.[6]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. [Local PUVA therapy of patients with psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU2290926C1 - Method for treating psoriasis - Google Patents [patents.google.com]
- 3. spitalmures.ro [spitalmures.ro]
- 4. Comparison of minimal phototoxic dose and skin type for determining initial UVA dose in oral liquid methoxsalen photochemotherapy for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
Application Notes and Protocols for Melanocyte Stimulation using Furocoumarins
Topic: Optimal Furocoumarin Concentration for Melanocyte Stimulation with a Focus on Imperatorin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis, the process of melanin synthesis by melanocytes, is a critical physiological mechanism for skin pigmentation and protection against ultraviolet (UV) radiation.[1][2][3] Dysregulation of this process can lead to pigmentation disorders such as vitiligo, a condition characterized by the loss of functional melanocytes.[4] Furocoumarins, a class of organic chemical compounds produced by plants, have been investigated for their potential to stimulate melanogenesis. This document provides detailed application notes and protocols on the use of Imperatorin, a specific furocoumarin, for stimulating melanocyte activity. The information is based on studies conducted on B16F10 mouse melanoma cells, a widely used model for studying melanogenesis due to their similarities with human epidermal melanocytes.[5]
Data Summary
The following tables summarize the quantitative data from studies on the effects of Imperatorin on melanocyte stimulation.
Table 1: Effect of Imperatorin on Melanin Content and Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) | Reference |
| 6.25 | Data not available | Data not available | [5] |
| 12.5 | Data not available | Data not available | [5] |
| 25 | Significantly increased | Significantly increased | [5][6][7][8] |
Note: The studies indicate a significant increase at 25 µM but do not consistently provide percentage increases across all publications. The treatment was typically conducted for 72 hours in the presence of α-MSH (100 nM).[6]
Table 2: Effect of Imperatorin on Melanogenesis-Related Protein Expression in B16F10 Cells
| Concentration (µM) | Target Protein | Effect | Reference |
| 6.25, 12.5, 25 | P-CREB | Increased | [5] |
| 6.25, 12.5, 25 | P-PKA | Increased | [5] |
| Not specified | MITF | Increased expression | [5][7] |
| Not specified | TYR | Increased expression | [5][7] |
| Not specified | TYRP-1 | Increased expression | [5][7] |
| Not specified | TYRP-2 | Increased expression | [5][7] |
Note: P-CREB and P-PKA levels were assessed after 15 minutes of treatment.[5]
Signaling Pathways
Imperatorin stimulates melanogenesis through the modulation of several key signaling pathways. A primary mechanism involves the activation of the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, which leads to the upregulation of Microphthalmia-associated transcription factor (MITF).[5][7] MITF is a master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2).[2][5][7] Additionally, Imperatorin has been shown to influence other pathways, including the downregulation of extracellular signal-regulated kinase (ERK) and the upregulation of the PI3K/AKT/GSK-3β pathway, which culminates in increased β-catenin levels.[7]
Caption: Imperatorin signaling pathways in melanocytes.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture B16F10 melanoma cells and treat them with Imperatorin to assess its effect on melanogenesis.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Imperatorin stock solution (in DMSO)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
6-well plates or 60 mm cell culture dishes
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates or 60 mm dishes at a density of 7.0 × 10⁴ cells/dish.[6]
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare different concentrations of Imperatorin (e.g., 6.25, 12.5, and 25 µM) in DMEM.[6] The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and treat the cells with the prepared Imperatorin solutions in the presence of 100 nM α-MSH.[6] Include a vehicle control (DMSO) and a positive control (α-MSH alone).
-
Incubate the cells for 72 hours.[6]
References
- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Melanogenic Potential of Natural and Synthetic Substances: Application in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ammifurin in DNA Cross-Linking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin is a naturally derived substance comprising a mixture of furocoumarins, primarily isopimpinellin, bergapten, and xanthotoxin, extracted from the fruits of Ammi majus L.[1]. These compounds are potent photosensitizing agents that, upon activation by long-wave ultraviolet light (UVA), can form covalent monoadducts and interstrand cross-links (ICLs) with DNA[2][3][4]. This ability to induce DNA cross-links makes this compound and its constituent furocoumarins valuable tools in molecular biology, cancer research, and drug development for studying DNA repair pathways, inducing targeted cell death, and investigating the mechanisms of DNA-damaging agents[5][6].
The formation of ICLs is a highly cytotoxic lesion that blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[3][7]. The components of this compound, being structurally related to psoralen, intercalate into the DNA double helix, and upon photoactivation, form covalent bonds with pyrimidine bases, particularly thymine[2][7][8].
Mechanism of Action: DNA Cross-Linking by this compound Components
The DNA cross-linking activity of this compound is a two-step process driven by its furocoumarin constituents and UVA irradiation.
-
Intercalation: The planar furocoumarin molecules (isopimpinellin, bergapten, and xanthotoxin) intercalate into the DNA double helix, positioning themselves between adjacent base pairs.
-
Photoactivation and Adduct Formation: Upon exposure to UVA light (typically 320-400 nm), the furocoumarins absorb photons, leading to the formation of reactive excited states. This allows for a [2+2] cycloaddition reaction between the furan or pyrone ring of the furocoumarin and the 5,6-double bond of a pyrimidine base (primarily thymine) on one strand of the DNA, forming a monoadduct[2][8].
-
Interstrand Cross-Link Formation: If the monoadduct absorbs a second photon, a second cycloaddition reaction can occur with a pyrimidine on the opposite DNA strand, resulting in the formation of a covalent interstrand cross-link[2][8].
Quantitative Data on Furocoumarin-Induced DNA Cross-Linking
The efficiency of DNA cross-linking by furocoumarins can be influenced by the specific compound, its concentration, the UVA dose, and the DNA sequence. The following table summarizes representative data for the components of this compound and related compounds.
| Furocoumarin | Concentration | UVA Dose (kJ/m²) | Cell Type / System | Cross-Linking Efficiency / Observation | Reference |
| Xanthotoxin | 6.9 µg/mL | Not specified | HepG2 cells | Induced significant changes in the DNA-cell cycle (increases in apoptotic pre-G1 and G2/M phases) | [9] |
| Bergapten | Not specified | 320-400 nm | In vitro | Can be photoactivated to cross-link DNA | [10] |
| 8-Methoxypsoralen | Not specified | UVA | In vitro | Forms monoadducts and diadducts (cross-links) with thymine bases | [2] |
| Psoralen | Not specified | UVA | In vitro | Intercalates into DNA at 5'-AT sequences and forms thymidine adducts upon UVA activation | [7] |
Experimental Protocols
Protocol 1: In Vitro DNA Cross-Linking Assay with Plasmid DNA
This protocol describes a basic method to assess the ability of this compound to induce interstrand cross-links in purified plasmid DNA.
Materials:
-
This compound solution (e.g., 0.3% in ethanol/glycerol/water)[1]
-
Purified plasmid DNA (e.g., pBR322)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UVA light source (365 nm)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Microcentrifuge tubes
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing plasmid DNA (e.g., 200 ng) in TE buffer.
-
Add this compound solution to the desired final concentrations. Include a no-Ammifurin control.
-
Incubate the mixtures in the dark for 30 minutes at room temperature to allow for intercalation.
-
Expose the samples to a calibrated UVA light source for a defined period. Include a dark control (no UVA exposure).
-
Stop the reaction by adding DNA loading dye.
-
Analyze the samples by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
Un-cross-linked plasmid DNA will appear as supercoiled, relaxed circular, and linear forms.
-
Cross-linked plasmid DNA will have reduced electrophoretic mobility, resulting in a band shift. The intensity of the shifted band will be proportional to the extent of cross-linking.
Protocol 2: Cellular DNA Cross-Linking Assay using the Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method to detect DNA damage, including interstrand cross-links, in individual cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
UVA light source
-
Trypsin-EDTA
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture dishes and allow them to attach.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Wash the cells with PBS and then irradiate with a specific dose of UVA light. Include appropriate controls (untreated, this compound only, UVA only).
-
-
Cell Embedding:
-
Harvest the cells by trypsinization and resuspend in PBS at a known concentration.
-
Mix the cell suspension with molten LMA and pipette onto a microscope slide pre-coated with NMA.
-
Allow the agarose to solidify on ice.
-
-
Lysis:
-
Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.
-
Apply a voltage to perform electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail". Interstrand cross-links will retard DNA migration.
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length or tail moment) using appropriate software. A decrease in DNA migration compared to the UVA-only control indicates the presence of interstrand cross-links.
-
Applications in Research and Drug Development
-
Studying DNA Repair Pathways: this compound-induced ICLs can be used as a tool to investigate the cellular mechanisms of ICL repair, which are critical for maintaining genomic stability and are often dysregulated in cancer.
-
Anticancer Drug Development: As DNA cross-linking agents are a major class of chemotherapeutic drugs, understanding the activity of furocoumarins like those in this compound can inform the development of novel anticancer agents[6].
-
Photochemotherapy: The photosensitizing properties of this compound's components are utilized in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo, where the induction of DNA damage and subsequent apoptosis of hyperproliferating or dysfunctional cells is the therapeutic goal[1][6][11].
Safety Precautions
This compound and its constituent furocoumarins are potent photosensitizers and should be handled with care. Avoid direct skin contact and exposure to UV light after handling. All experiments involving UVA irradiation should be conducted with appropriate shielding and personal protective equipment.
References
- 1. medixlife.com [medixlife.com]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Psoralens to Treat Psoriasis [webmd.com]
- 7. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. [Local PUVA therapy of patients with psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Olaparib as a Tool for Studying DNA Repair Mechanisms
Note on the Investigated Compound: Initial searches for "Ammifurin" did not yield a specific, well-characterized compound used as a tool for studying DNA repair. To fulfill the detailed requirements of this request, we have substituted "this compound" with Olaparib , a potent and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP). Olaparib is a cornerstone tool for researchers in the field of DNA damage response (DDR) and serves as an excellent representative compound for these application notes.
Introduction
Olaparib (AZD2281) is a powerful and selective oral inhibitor of the PARP enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the DNA damage response, acting as sensors for DNA single-strand breaks (SSBs). Upon detecting an SSB, PARP1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR), a process called PARylation. This PARylation cascade serves as a scaffold to recruit other essential DNA repair proteins, primarily for the Base Excision Repair (BER) pathway.
By inhibiting PARP's catalytic activity, Olaparib prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, these Olaparib-induced DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is a cornerstone of Olaparib's therapeutic action and its utility as a research tool.
These application notes provide researchers, scientists, and drug development professionals with a summary of Olaparib's quantitative effects and detailed protocols for its use in studying DNA repair mechanisms.
Data Presentation: Quantitative Effects of Olaparib
The following tables summarize key quantitative data demonstrating Olaparib's activity and its effects on DNA repair and cell viability.
Table 1: Enzymatic Inhibition
| Enzyme | IC₅₀ (Cell-Free Assay) | Citation(s) |
|---|---|---|
| PARP1 | 5 nM | [1][2] |
| PARP2 | 1 nM | [1][2] |
| Tankyrase-1 | >1 µM |[2] |
Table 2: Cellular Viability (IC₅₀)
| Cell Line | Genotype | IC₅₀ | Citation(s) |
|---|---|---|---|
| UWB1.289 | BRCA1 mutant | 1.6 µM | [3] |
| UWB1-WT | BRCA1 wild-type | > 10 µM | [3] |
| UWB-OlaJR | Olaparib-Resistant BRCA1 mutant | 33.78 µM | [4] |
| Caov3 (Ovarian Cancer) | BRCA wild-type | 10.68 µM | [5] |
| COV362 (Ovarian Cancer) | BRCA1 deficient | 80.68 µM | [5] |
| PEO1 (Ovarian Cancer) | BRCA2 deficient | 109 µM | [5] |
| Ewing Sarcoma Cell Lines | Not Specified | ≤ 1.5 µM | [6] |
| Medulloblastoma Cell Lines | Not Specified | ≤ 2.4 µM |[6] |
Table 3: Quantification of DNA Damage
| Assay | Cell Line / Conditions | Treatment | Result | Citation(s) |
|---|---|---|---|---|
| γH2AX Foci | BRCA1 heterozygote cells | 2 Gy γ-radiation + 5 µM Olaparib | Significant retention of foci at 24h post-irradiation | [7][8] |
| γH2AX Foci | ID8 (Ovarian Cancer) | 10 µM Olaparib for 24h | Significant increase in γH2AX foci | [9] |
| Neutral Comet Assay | SUM159 (TNBC) | 15 µM Olaparib for 24h | Significant increase in tail moment | [10] |
| Neutral Comet Assay | U251 (Glioma) | Olaparib + Temozolomide | Average tail moment increased from 0.596 to 9.979 | [11] |
| Alkaline Comet Assay | SKOV-3 (Ovarian Cancer) | 10 µM Olaparib + Thiostrepton | Increased % DNA in comet tail |[12] |
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of Olaparib-induced synthetic lethality.
Caption: General experimental workflow for studying Olaparib.
Experimental Protocols
These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the cytotoxic effect of Olaparib and calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Olaparib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.[14]
-
Treatment: Prepare serial dilutions of Olaparib in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing the desired concentrations of Olaparib. Include "vehicle control" (DMSO only) and "no-cell control" (medium only) wells.[13]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 5 days).[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
Objective: To quantify DNA single- and double-strand breaks in individual cells following treatment with Olaparib.
Materials:
-
Treated and control cells
-
CometAssay® Slides or equivalent
-
Low Melting Point (LMP) Agarose (0.5% - 1% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, 1% Triton X-100, pH 10).[11]
-
Alkaline Unwinding & Electrophoresis Buffer (e.g., 200 mM NaOH, 1 mM EDTA, pH >13).[15]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Gold or equivalent)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software (e.g., OpenComet)
Procedure:
-
Cell Preparation: Harvest cells (approx. 1 x 10⁵ cells/mL) and resuspend in ice-cold PBS.[16]
-
Embedding: Mix ~25 µL of cell suspension with ~250 µL of molten LMP agarose (kept at 37°C). Immediately pipette 50-75 µL of this mixture onto a comet slide, spread evenly, and solidify at 4°C for 10-30 minutes.[16][17]
-
Lysis: Immerse the slides in cold Lysis Solution and incubate for at least 1-2 hours (or overnight) at 4°C, protected from light.[11][17]
-
DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.[17]
-
Electrophoresis: Apply voltage (e.g., ~21-25V, ~300mA) for 20-30 minutes in the cold.[15][17]
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.[17]
-
Staining: Stain the slides with a suitable DNA stain for 5-30 minutes in the dark.[16]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide. Use comet analysis software to quantify DNA damage, typically reported as "% DNA in Tail" or "Tail Moment".[11][16]
Objective: To visualize and quantify the formation of DNA double-strand break foci in response to Olaparib treatment.
Materials:
-
Cells grown on glass coverslips or chamber slides
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Solution (e.g., 5% Bovine Serum Albumin (BSA) or Goat Serum in PBS)
-
Primary Antibodies: Mouse anti-γH2AX and Rabbit anti-53BP1
-
Secondary Antibodies: Alexa Fluor-conjugated Goat anti-Mouse (e.g., 488) and Goat anti-Rabbit (e.g., 594)
-
DAPI (4′,6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Olaparib (and/or a DNA damaging agent like γ-radiation) as required.[7]
-
Fixation: After treatment, wash cells twice with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.[18]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Solution for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX and anti-53BP1 antibodies in Blocking Solution. Incubate the coverslips with the primary antibody cocktail overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Incubate with the appropriate Alexa Fluor-conjugated secondary antibodies (diluted in Blocking Solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct foci per nucleus. A cell is often considered positive if it contains a threshold number of foci (e.g., ≥5).[19] Analyze at least 50-100 nuclei per condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 8. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Protocol for the Dissolution and Laboratory Use of Ammifurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin is a furocoumarin, a class of organic chemical compounds produced by a variety of plants. Furocoumarins are known for their photosensitizing effects and are utilized in various research applications, including the study of melanogenesis and DNA cross-linking. This document provides a detailed protocol for the proper dissolution of this compound for in vitro laboratory use, ensuring solution stability and optimal performance in experimental assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₈O₉ | [1] |
| Molecular Weight | 462.41 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
-
Storage: Store the this compound stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.
Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw the required aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in the desired cell culture medium or experimental buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components if they are present.
-
Use: Use the freshly prepared working solution immediately for your experiments.
In Vitro Assay Considerations
The optimal concentration of this compound for in vitro experiments will vary depending on the cell type and the specific assay being performed. It is common for in vitro assays to require higher concentrations of a compound than the peak plasma concentrations observed in vivo to elicit a measurable effect.[3][4] Therefore, it is recommended to perform a dose-response curve to determine the optimal working concentration range for your specific experimental setup.
Signaling Pathways
This compound, as a furocoumarin, may influence cellular processes such as melanogenesis through the modulation of various signaling pathways. The diagram below illustrates some of the key signaling cascades involved in melanogenesis that could be potentially affected.
References
Application Notes and Protocols: Investigating the JAK-STAT Signaling Pathway in Dermatological Research with Reference to Furocoumarins such as Ammifurin (Methoxsalen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, including alopecia areata and vitiligo.[3][4][5][6]
Ammifurin, a drug historically used in the Soviet Union for treating alopecia areata and vitiligo, contains the active ingredient methoxsalen, a type of furocoumarin.[7] While not a direct inhibitor of the JAK-STAT pathway, methoxsalen (often used in combination with UVA radiation in a therapy known as PUVA) modulates the immune system and cytokine production.[8][9] Understanding the interplay between older immunomodulatory treatments like this compound and the now well-defined pathogenic role of the JAK-STAT pathway in these diseases offers valuable insights for researchers and drug development professionals.
These notes provide an overview of the JAK-STAT pathway's relevance in alopecia areata and vitiligo, the mechanism of action of methoxsalen, and protocols for investigating the indirect effects of such compounds on this critical signaling cascade.
The Role of the JAK-STAT Pathway in Alopecia Areata and Vitiligo
In both alopecia areata and vitiligo, the immune system mistakenly attacks hair follicles and melanocytes, respectively. A key driver of this autoimmune response is the cytokine interferon-gamma (IFN-γ) and other interleukins that signal through the JAK-STAT pathway.[3][4][5]
-
Alopecia Areata: IFN-γ and common gamma chain (γc) cytokines like IL-2, IL-7, and IL-15 are pivotal in the pathogenesis of alopecia areata.[3][4] These cytokines activate the JAK-STAT pathway in immune cells, leading to an inflammatory attack on hair follicles.[3][10]
-
Vitiligo: In vitiligo, IFN-γ activates the JAK/STAT1 pathway in keratinocytes.[5] This leads to the production of chemokines that recruit autoreactive T-cells to the skin, resulting in the destruction of melanocytes.[5][11]
The central role of this pathway in these conditions has led to the development and FDA approval of JAK inhibitors as effective treatments.[3][5]
Mechanism of Action of this compound (Methoxsalen)
The primary mechanism of methoxsalen, particularly in PUVA therapy, involves its intercalation into DNA and, upon UVA irradiation, the formation of covalent cross-links with pyrimidine bases.[8] This action has several downstream effects:
-
Inhibition of DNA Replication and Transcription: This leads to cell cycle arrest and apoptosis, which can inhibit the proliferation of rapidly dividing cells like immune cells.[8]
-
Immunomodulation: By inducing T-cell apoptosis and modulating cytokine production, methoxsalen can dampen the autoimmune response.[8][9] Studies have shown that methoxsalen with UVA can alter the production of various cytokines, including augmenting the expression of Th1 cytokines like IFN-γ at certain doses while also having broader inhibitory effects on cytokine production.[1][9]
While methoxsalen's effects on cytokine production are complex, its therapeutic efficacy in diseases now known to be JAK-STAT dependent suggests an indirect influence on this pathway by modulating its upstream activators.
Data Presentation
While this compound (methoxsalen) is not a direct JAK-STAT inhibitor, it is useful to compare its therapeutic context with that of established JAK inhibitors. The following table summarizes the key aspects.
| Compound/Class | Primary Mechanism of Action | Effect on JAK-STAT Pathway | Therapeutic Use | Quantitative Data (Example) |
| This compound (Methoxsalen) | DNA cross-linking (with UVA), immunomodulation | Indirect; modulates upstream cytokine production (e.g., IFN-γ)[1][9] | Alopecia Areata, Vitiligo[7] | N/A (Not a direct inhibitor) |
| JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib) | Direct competitive inhibition of JAK enzymes (e.g., JAK1, JAK2, JAK3) | Direct; blocks phosphorylation and activation of STAT proteins | Alopecia Areata, Vitiligo, Rheumatoid Arthritis[5] | IC50 values in the low nanomolar range for target JAKs |
Experimental Protocols
The following protocols are designed to investigate the indirect effects of furocoumarins like methoxsalen on the JAK-STAT signaling pathway in a research setting.
Protocol 1: In Vitro Analysis of Methoxsalen's Effect on Cytokine-Induced STAT Phosphorylation in Keratinocytes
Objective: To determine if methoxsalen pre-treatment alters the IFN-γ-induced phosphorylation of STAT1 in human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human IFN-γ
-
Methoxsalen solution (in DMSO)
-
UVA light source (320-400 nm)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH
-
Western blot equipment and reagents
Methodology:
-
Cell Culture: Culture HEKa cells to 70-80% confluency in appropriate media.
-
Methoxsalen Treatment: Treat cells with varying concentrations of methoxsalen (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
-
UVA Irradiation (for PUVA simulation): Wash cells with PBS and irradiate with a sub-lethal dose of UVA light. Include non-irradiated controls.
-
Cytokine Stimulation: After a recovery period (e.g., 24 hours), stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT1 and total STAT1. Use GAPDH as a loading control.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and normalize p-STAT1 levels to total STAT1. Compare the levels of IFN-γ-induced p-STAT1 in methoxsalen-treated versus vehicle-treated cells.
Protocol 2: Analysis of Gene Expression of JAK-STAT Pathway Target Genes
Objective: To assess whether methoxsalen affects the expression of IFN-γ-inducible genes, such as CXCL10, in keratinocytes.
Materials:
-
Same as Protocol 1, plus:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CXCL10, and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Treatment: Follow steps 1-4 from Protocol 1, but extend the IFN-γ stimulation time to a period sufficient for gene transcription (e.g., 4-6 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for CXCL10 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CXCL10 mRNA using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels between methoxsalen-treated and vehicle-treated cells.
Visualizations
Caption: The canonical IFN-γ-mediated JAK-STAT signaling pathway.
Caption: Experimental workflow to study methoxsalen's effects.
Caption: Logical relationship of this compound's indirect effect.
Conclusion
This compound (methoxsalen) is not a direct inhibitor of the JAK-STAT pathway and therefore is not a tool for its direct study. However, its clinical efficacy in diseases that are now known to be driven by JAK-STAT signaling provides a compelling case for investigating its indirect immunomodulatory effects on this pathway. By modulating the production of upstream cytokines like IFN-γ, furocoumarins may alter the signaling flux through the JAK-STAT cascade. The provided protocols offer a framework for researchers to explore these indirect mechanisms, potentially uncovering new insights into the action of established drugs and informing the development of novel therapeutics for autoimmune skin disorders.
References
- 1. Treatment of T lymphocytes with 8-methoxypsoralen plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janus Kinase Inhibitors in the Treatment of Vitiligo: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scoping Review on the Use of Drugs Targeting JAK/STAT Pathway in Atopic Dermatitis, Vitiligo, and Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [NEW SOVIET DRUGS, this compound AND BEROXAN, FOR THE TREATMENT OF ALOPECIA AREATA AND VITILIGO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 9. Modulation of cytokine production by 8-methoxypsoralen and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. opzelurahcp.com [opzelurahcp.com]
Application Notes and Protocols: Employing Ammifurin in Vitiligo Repigmentation Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vitiligo is a common depigmenting disorder characterized by the loss of functional melanocytes from the skin. Ammifurin, a preparation containing natural furanocoumarins (psoralens), is utilized in photochemotherapy, specifically PUVA (Psoralen + UVA) therapy, to stimulate skin repigmentation.[1][2] When activated by Ultraviolet A (UVA) radiation, these compounds promote the proliferation and maturation of melanocytes, leading to melanin synthesis and the restoration of skin color.[3][4] These application notes provide an overview of the mechanisms, experimental protocols, and data interpretation for researchers employing this compound or its active components in vitiligo studies.
Mechanism of Action
The therapeutic effect of this compound in combination with UVA light is multifactorial, involving both direct effects on melanocytes and local immunomodulation.
-
Stimulation of Melanogenesis: The primary mechanism involves the photosensitizing properties of furanocoumarins.[2] Upon exposure to UVA radiation (action spectrum 320-380 nm), psoralens intercalate into cellular DNA and form photoadducts.[1][5] This process is believed to stimulate the proliferation of dormant melanocytes in the hair follicle bulge and their migration to the depigmented epidermis.[1][3][6]
-
Signaling Pathway Activation: Beyond direct DNA interaction, furanocoumarins can activate key signaling pathways that regulate melanogenesis. Studies on various furanocoumarin derivatives have shown that they can upregulate the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and melanin synthesis.[7] This is often achieved through the activation of upstream pathways such as the Akt/GSK-3β/β-catenin and p38 MAPK pathways, which converge to increase the expression of melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2.[7][8][9]
-
Immunomodulatory Effects: PUVA therapy also exerts immunosuppressive effects, which may be beneficial in vitiligo, an autoimmune disease.[1] This includes altering the expression of cytokines and inducing apoptosis in lymphocytes that may be involved in melanocyte destruction.[1][10]
Below is a diagram illustrating the proposed signaling cascade.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. PUVA therapy - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VITILIGO AND THE MELANOCYTE RESERVOIR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Repigmentation through Melanocyte Regeneration in Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of action of phototherapy in the treatment of the most common dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Quantifying Ammifurin Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammifurin is a pharmaceutical formulation derived from the fruits of Ammi majus L., containing a mixture of furocoumarins, primarily isopimpinellin, bergapten, and xanthotoxin. It is clinically utilized as a photosensitizing agent in combination with ultraviolet (UV) radiation for the treatment of depigmentation disorders such as vitiligo and psoriasis. The therapeutic efficacy of this compound is contingent upon its uptake by skin cells, particularly melanocytes and keratinocytes, where it enhances melanogenesis upon photoactivation.
These application notes provide detailed protocols for the quantification of this compound uptake in cultured cells, which is a critical step in understanding its pharmacokinetics, mechanism of action, and for the development of new therapeutic strategies. The methodologies described herein are applicable for both in vitro pharmacological studies and preclinical drug development.
Data Presentation
The following tables summarize hypothetical quantitative data for the uptake of this compound's constituent furocoumarins in a human melanoma cell line (B16F10), as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Table 1: Intracellular Concentration of this compound Components in B16F10 Cells
| Time Point | Bergapten (ng/10^6 cells) | Xanthotoxin (ng/10^6 cells) | Isopimpinellin (ng/10^6 cells) |
| 1 hour | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 4 hours | 48.7 ± 5.3 | 41.2 ± 4.5 | 35.1 ± 3.8 |
| 12 hours | 85.1 ± 9.2 | 72.5 ± 7.9 | 61.8 ± 6.7 |
| 24 hours | 70.3 ± 7.6 | 60.1 ± 6.5 | 51.4 ± 5.6 |
Table 2: Dose-Dependent Uptake of Bergapten in B16F10 Cells after 4 hours
| External Concentration (µM) | Intracellular Concentration (ng/10^6 cells) |
| 1 | 10.5 ± 1.2 |
| 5 | 48.7 ± 5.3 |
| 10 | 92.3 ± 10.1 |
| 20 | 155.6 ± 17.0 |
Signaling Pathways Involved in this compound-Induced Melanogenesis
This compound, through its furocoumarin components, stimulates melanogenesis by activating key signaling pathways within melanocytes. The primary mechanisms involve the activation of the Akt/GSK-3β/β-catenin and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways converge on the upregulation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression.[1][2][3][4]
Caption: this compound activates melanogenesis via Akt/GSK-3β/β-catenin and MAPK pathways.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Components by HPLC-MS/MS
This protocol details the methodology for quantifying the intracellular concentrations of isopimpinellin, bergapten, and xanthotoxin in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound solution (or individual standards of isopimpinellin, bergapten, and xanthotoxin)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal standard (e.g., warfarin or a deuterated analog of one of the analytes)
-
BCA Protein Assay Kit
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., B16F10 melanoma cells or HaCaT keratinocytes) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Prepare working solutions of this compound in cell culture medium at desired concentrations.
-
Remove the old medium, wash the cells once with PBS, and add the this compound-containing medium.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with 800 µL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Add 100 µL of cell lysis buffer to the cell pellet and vortex vigorously.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). A small aliquot should be taken for protein quantification using a BCA assay.
-
-
Sample Preparation for HPLC-MS/MS:
-
To 90 µL of cell lysate, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the three furocoumarins (e.g., start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for each analyte and the internal standard need to be optimized.
-
-
-
Data Analysis:
-
Construct calibration curves for each furocoumarin using standards of known concentrations.
-
Quantify the amount of each furocoumarin in the cell lysate based on the peak area ratio of the analyte to the internal standard.
-
Normalize the intracellular drug concentration to the protein content of the lysate (ng of drug/mg of protein) or to the cell number (ng of drug/10^6 cells).
-
Experimental Workflow Diagram
References
- 1. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - ProQuest [proquest.com]
- 4. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ammifurin Efficacy in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Ammifurin in experiments, particularly concerning its efficacy. This compound is a mixture of two furanocoumarins, Bergapten (5-methoxypsoralen) and Isopimpinellin (5,8-dimethoxypsoralen), and its biological effects are a composite of these two components.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound's components?
This compound's activity stems from its constituent furanocoumarins, Bergapten and Isopimpinellin.
-
Bergapten (5-methoxypsoralen): Primarily known as a photosensitizing agent. Upon activation by UVA light, it can intercalate into DNA and form cross-links, which inhibits DNA replication and transcription, ultimately inducing apoptosis in hyperproliferative cells.[1][2] Independently of photoactivation, Bergapten has been shown to modulate various signaling pathways, including NF-κB, JNK, PI3K/Akt, and JAK/STAT, and exhibits anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] In some cancer cells, it can induce apoptosis by targeting the PI3K/Akt/GSK-3β signaling pathway.[6]
-
Isopimpinellin (5,8-dimethoxypsoralen): This compound has demonstrated anti-inflammatory and anti-cancer activities. Its mechanisms include the inhibition of PI3K, which reduces neutrophil migration, and the induction of neutrophil apoptosis to resolve inflammation.[7][8] Isopimpinellin can also inhibit cytochrome P450 enzymes involved in carcinogen metabolism.[9][10] Studies have shown it can reduce DNA synthesis and trigger apoptosis via caspase-3 activation in certain cancer cell lines.[10][11][12]
Q2: What are the known signaling pathways affected by this compound's components?
The components of this compound, Bergapten and Isopimpinellin, have been shown to modulate several key signaling pathways:
-
PI3K/Akt Signaling Pathway: Both Bergapten and Isopimpinellin can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][6][7][13] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK Signaling Pathway: Bergapten has been shown to influence the MAPK signaling pathway, including ERK, JNK, and p38.[3][13] The specific effect (activation or inhibition) can be cell-type dependent.
-
NF-κB Signaling Pathway: Bergapten can suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[3]
-
JAK/STAT Signaling Pathway: Bergapten has been shown to suppress the activation of the JAK/STAT pathway, which is involved in inflammatory responses.[5]
-
Wnt/β-catenin Signaling Pathway: In the context of melanogenesis, Bergapten has been found to increase melanin production through the Wnt/β-catenin signaling pathway.[13]
Q3: How should I dissolve and store this compound?
This compound and its components are generally soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as furanocoumarins can be light-sensitive.[14]
-
Powder Storage: The powdered form of this compound should be stored in a cool, dark, and dry place.
Q4: What are typical working concentrations for this compound's components in cell culture?
The effective concentration can vary significantly depending on the cell type, experimental duration, and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The following table provides a summary of reported effective concentrations for Bergapten and Isopimpinellin in various cell lines.
Troubleshooting Guide for Low this compound Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable effect | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations in similar experimental systems (see Table 1). |
| Inadequate Incubation Time: The duration of treatment may be too short to observe a significant biological effect. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Compound Instability: this compound components may have degraded due to improper storage or handling. | Ensure proper storage of the compound (powder and stock solutions) in a cool, dark, and dry environment. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light during experiments where photoactivation is not the intended mechanism.[14] | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound. | Consider using a different cell line that has been reported to be sensitive to furanocoumarins. If possible, investigate the expression levels of target proteins or pathways in your cell line. | |
| Solubility Issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the medium for any precipitation after adding the compound. | |
| High Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Ensure all reagents and media are from the same lot for a given set of experiments. |
| Batch-to-Batch Variation of this compound: Different batches of the compound may have slight variations in purity or composition. | If possible, purchase a larger quantity of a single batch for the entire study. If using a new batch, perform a bridging experiment to compare its efficacy with the previous batch. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Unexpected or Off-Target Effects | Photoactivation: Furanocoumarins like Bergapten are photosensitizers.[1][2][15] Exposure to ambient light, especially UVA, can lead to unintended phototoxicity. | Unless photoactivation is the intended mechanism of action, conduct all experimental steps in a darkened environment or using amber-colored labware. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells and may mask or alter the effects of the compound. | Use the lowest possible concentration of DMSO in your final culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound Components in Various Cancer Cell Lines
| Component | Cell Line | Assay | Reported IC50 / Effective Concentration | Reference |
| Isopimpinellin | Saos-2 (Osteosarcoma) | MTT (96h) | IC50: 42.59 µM | [12][16] |
| U266 (Multiple Myeloma) | MTT (96h) | IC50: 84.14 µM | [12][16] | |
| HT-29 (Colorectal Adenocarcinoma) | MTT (96h) | IC50: 95.53 µM | [12][16] | |
| RPMI8226 (Multiple Myeloma) | MTT (96h) | IC50: 105.0 µM | [12][16] | |
| HOS (Osteosarcoma) | MTT (96h) | IC50: 321.6 µM | [12][16] | |
| SW620 (Colorectal Adenocarcinoma) | MTT (96h) | IC50: 711.30 µM | [12][16] | |
| Bergapten | BCPAP (Papillary Thyroid Cancer) | MTT | 10 µM and 15 µM (inhibited proliferation) | [6] |
| Saos-2 (Osteosarcoma) | NR (48h) | Significant viability reduction at 50 µM | [17] | |
| HT-29 (Colorectal Adenocarcinoma) | NR (48h) | Significant viability reduction at 100-400 µM | [17] | |
| SW680 (Colon Carcinoma) | NR (48h) | Significant viability reduction at 100-400 µM | [17] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT assay.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization methods.
-
Count the cells and adjust the cell suspension to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol provides a general workflow for investigating the effect of this compound on protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis:
-
Seed and treat cells with this compound as described in Protocol 1, typically in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
For phosphorylated proteins, normalize to the total protein expression.
-
Visualizations
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory effect of this compound's components.
References
- 1. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 2. bergaptene, 484-20-8 [thegoodscentscompany.com]
- 3. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isopimpinellin | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Bergapten - Wikipedia [en.wikipedia.org]
- 16. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammifurin and UVA Dosage for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Ammifurin and Ultraviolet A (UVA) dosage in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during this compound and UVA experiments, offering potential causes and solutions to help you optimize your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Doses | 1. Cell line is highly sensitive to this compound/UVA treatment. 2. This compound concentration is too high. 3. UVA dose is too high. 4. Combined toxic effect of the solvent (e.g., DMSO) and the treatment. | 1. Perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of this compound and UVA dose. 2. Systematically decrease the this compound concentration. Consider starting with a range of 12.5 ng/mL to 10 µM.[1][2] 3. Reduce the UVA dose. A starting range of 0.5 J/cm² to 2 J/cm² is often effective.[1][3] 4. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Low Efficacy or No Effect Observed | 1. Insufficient this compound concentration or incubation time. 2. Inadequate UVA dose or incorrect wavelength. 3. Inaccurate UVA dose measurement. 4. Cell line is resistant to this compound/UVA treatment. | 1. Increase the this compound concentration or extend the incubation time (e.g., from 30 minutes to 2 hours) to allow for sufficient uptake.[3] 2. Ensure your UVA light source emits within the 320-400 nm range for optimal psoralen activation.[3] Increase the UVA dose incrementally. 3. Calibrate your UVA light source using a radiometer to ensure accurate and reproducible dosing.[3] 4. Some cell lines may be inherently resistant. Consider using a different cell line or combining the treatment with other agents. |
| Inconsistent or Irreproducible Results | 1. Variation in cell seeding density. 2. Fluctuation in UVA lamp output. 3. Inconsistent incubation times with this compound. 4. Variability in cell health and passage number. | 1. Maintain a consistent cell seeding density across all experiments. 2. Regularly check and calibrate the UVA lamp to ensure consistent energy output. 3. Strictly adhere to the same incubation time for this compound treatment in all replicates and experiments. 4. Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase before treatment. |
| Difficulty Dissolving this compound | 1. This compound has low aqueous solubility. | 1. Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol before diluting it in the cell culture medium.[4] Ensure the final solvent concentration is not toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and UVA?
A1: this compound, a type of psoralen, is a photosensitive compound that intercalates into the DNA of cells. Upon exposure to UVA radiation (320-400 nm), this compound forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA, creating monoadducts and interstrand crosslinks (ICLs).[2][3] These ICLs are the primary lesions that inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[3][5]
Q2: What are the key signaling pathways involved in this compound/UVA-induced apoptosis?
A2: The DNA damage induced by this compound and UVA triggers a complex signaling cascade that often involves the activation of the p53 tumor suppressor protein.[6][7][8] This can lead to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][9] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3), which ultimately execute apoptosis.[6][10][11] In some cases, the extrinsic apoptotic pathway involving death receptors and caspase-8 may also be activated.[10][12] Additionally, the generation of reactive oxygen species (ROS) by UVA can contribute to cellular damage and the induction of apoptosis.[10][13][14]
Q3: What are the recommended starting concentrations for this compound and UVA dosage in vitro?
A3: The optimal concentrations can vary significantly depending on the cell line. However, based on published studies, a reasonable starting point for this compound (8-methoxypsoralen) is in the range of 10 µM to 100 µM for cancer cell lines.[6][15] For UVA dosage, a starting range of 1 to 5 J/cm² is commonly used.[1][3] It is crucial to perform a dose-response matrix to determine the optimal combination for your specific cell line and experimental goals.
Q4: How long should I incubate the cells with this compound before UVA irradiation?
A4: A pre-incubation period of 30 minutes to 2 hours is generally recommended to allow for sufficient cellular uptake of this compound before UVA exposure.[3]
Q5: What are some common methods to assess cell viability after treatment?
A5: Common cell viability assays include colorimetric assays like the MTT and MTS assays, and fluorometric assays like the resazurin (AlamarBlue) assay. These assays measure the metabolic activity of viable cells.[16][17] Apoptosis can be more specifically assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.[18][19]
Data Presentation
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: Recommended Starting Concentrations and Doses for In Vitro Experiments with 8-Methoxypsoralen (8-MOP)
| Cell Type | 8-MOP Concentration | UVA Dose (J/cm²) | Notes | Reference(s) |
| Human T-lymphocytic and monocytic cell lines | 12.5 ng/mL | 0.5 | Minimum combination to induce apoptosis. | [1] |
| Human Melanoma Cells (amelanotic C32) | 105.3 - 131.0 µM | 1.3 - 2.6 | EC50 values for cytotoxicity. | [15] |
| Human Melanoma Cells | 10.79 µM | 0.3 | IC50 value after 72h post-exposure. | [20] |
| Human Gastric Cancer Cells (SNU1) | 100 - 300 µM | - | Dose-dependent induction of apoptosis (without UVA). | [6] |
| Human Hepatocellular Carcinoma (HepG2) | 25 - 100 µM | - | Dose-dependent induction of apoptosis (without UVA). | [21] |
| Human Keratinocytes (HaCaT) | 10 µM | 0.05 | For induction of DNA interstrand crosslinks. | [2] |
| Human Lymphocytes | 200 - 340 ng/mL | - | Used in extracorporeal photopheresis to induce apoptosis. | [18] |
Table 2: Effects of 8-MOP and UVA on Apoptosis-Related Proteins
| Cell Line(s) | Treatment | Effect on Bcl-2 Family | Effect on Caspases | Reference(s) |
| Cutaneous T-cell lymphoma (MyLa, HuT-78) | PUVA | ↑ Bax, BAK, PUMA; ↓ Bcl-2 | - | [7][9] |
| Human Gastric Cancer (SNU1) | 8-MOP | - | ↑ Cleaved caspase-3 | [6] |
| Human Hepatocellular Carcinoma (HepG2) | 8-MOP | - | ↑ Cleaved caspase-3, -9 | [21] |
| Keratinocytes | UVA | - | ↑ Caspase-3, -8, -9 | [10] |
| NER-deficient CHO cells | UV-C | ↓ Bcl-2 | ↑ Caspase-3, -8, -9 | [11] |
| HeLa Cells | UV | ↓ Bcl-2 | - | [22] |
Experimental Protocols
General Protocol for this compound and UVA Treatment of Adherent Cells
This protocol provides a general framework. Optimization of concentrations, doses, and incubation times is essential for each specific cell line and experimental setup.
Materials:
-
This compound (e.g., 8-Methoxypsoralen) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, larger plates for protein/RNA analysis)
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
This compound Incubation:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C in a CO₂ incubator.[3]
-
-
UVA Irradiation:
-
Remove the lid of the cell culture plate.
-
To avoid light absorption by the medium, you may choose to replace the this compound-containing medium with PBS before irradiation.[4]
-
Place the plate directly under the UVA light source.
-
Irradiate the cells with the desired dose of UVA (e.g., 1-2 J/cm²). The exact dose should be determined using a calibrated radiometer.[3]
-
-
Post-Irradiation Incubation:
-
Following irradiation, replace the PBS (if used) or the this compound-containing medium with fresh, pre-warmed complete cell culture medium.
-
Return the cells to the incubator and culture for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[3]
-
Cell Viability Assessment using MTT Assay
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the post-irradiation incubation period, add 10 µL of MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[17]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Caption: General experimental workflow for this compound and UVA treatment.
References
- 1. Kinetic analysis of apoptosis induction in human cell lines by UVA and 8-MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Ultraviolet A induces apoptosis via reactive oxygen species in a model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultraviolet light-induced DNA damage triggers apoptosis in nucleotide excision repair-deficient cells via Bcl-2 decline and caspase-3/-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of UV-Induced Apoptosis and Its Effects on Skin Residential Cells: The Implication in UV-Based Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultraviolet radiation and reactive oxygen generation as inducers of keratinocyte apoptosis: protective role of tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Apoptosis induction by extracorporeal photopheresis is enhanced by increasing the 8-methoxypsoralen concentration and by replacing plasma with saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]
- 20. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. UV irradiation induces downregulation of bcl-2 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ammifurin Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of Ammifurin in aqueous solutions. This compound, a mixture of the furocoumarins Bergapten and Isopimpinellin, is characterized by its low aqueous solubility, a common challenge in experimental and developmental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
A1: this compound is a natural product composed of two primary furocoumarins: Bergapten (5-methoxypsoralen) and Isopimpinellin (4,9-dimethoxypsoralen). Both compounds are characterized by their lipophilic nature and consequently have very low solubility in water.[1][2] Precipitation occurs when the concentration of this compound in an aqueous solution exceeds its thermodynamic solubility limit, leading to the formation of a solid phase.
Q2: What is the approximate aqueous solubility of the components of this compound?
A2: The aqueous solubility of Bergapten and Isopimpinellin is low. It's important to note that reported values can vary between studies. Bergapten's water solubility has been reported as 5 µg/mL and also as 0.53 g/L (530 µg/mL).[3][4] Isopimpinellin is generally described as sparingly soluble or practically insoluble in water.[2]
Q3: What are the primary strategies to prevent this compound precipitation?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent its precipitation. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Modification: Adjusting the pH of the solution to a range where the compound is more soluble.
-
Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the drug molecules.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Preparation of Supersaturated Solutions: Creating a thermodynamically metastable solution with a concentration above the equilibrium solubility.
Q4: How do I choose the right solubilization technique for my experiment?
A4: The choice of solubilization technique depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), and the tolerance of the system to excipients. A systematic approach, as outlined in the troubleshooting workflow below, is recommended. For initial screening, co-solvents are often a straightforward starting point. For applications requiring higher concentrations or improved stability, cyclodextrin complexation or surfactant-based systems may be more suitable.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
Cause: This is a common phenomenon known as "salting out" or "crashing out." When a concentrated stock of a poorly soluble compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous medium (an anti-solvent), the solubility of the compound dramatically decreases, leading to precipitation.[5]
Solutions:
-
Decrease the final concentration: The simplest solution is to work with a lower final concentration of this compound that is below its aqueous solubility limit.
-
Optimize the dilution process: Add the organic stock solution slowly to the vigorously stirred aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[6]
-
Use a pre-warmed aqueous solution: Gently warming the aqueous buffer can sometimes increase the solubility and prevent immediate precipitation. However, be cautious of the temperature stability of this compound.
-
Incorporate solubilizing agents: Add a co-solvent, surfactant, or cyclodextrin to the aqueous buffer before adding the this compound stock solution. This allows for immediate interaction with the solubilizing agent, preventing precipitation.
Issue 2: Precipitation occurs over time in a seemingly clear solution.
Cause: The initially prepared solution might be supersaturated. Supersaturated solutions are thermodynamically unstable and, over time, the excess solute will crystallize out of the solution. This can be initiated by factors like temperature fluctuations, agitation, or the presence of nucleation sites (e.g., dust particles).
Solutions:
-
Prepare fresh solutions: For critical experiments, it is best to prepare this compound solutions fresh and use them promptly.
-
Include precipitation inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors by sterically hindering the growth of drug crystals.
-
Store at a constant temperature: Avoid temperature cycling, which can promote crystallization.
-
Filter the solution: Filtering the solution through a 0.22 µm filter can remove any microscopic solid particles that could act as nucleation sites.
Quantitative Data on Solubility
The following tables summarize the available solubility data for the components of this compound. It is important to note that solubility is dependent on various factors including temperature, pH, and the exact composition of the solvent.
Table 1: Solubility of Bergapten in Various Solvents
| Solvent System | Solubility | Reference(s) |
| Water | 5 µg/mL | [3][7] |
| Water | 0.53 g/L (530 µg/mL) | [3] |
| Ethanol | Slightly soluble | [1] |
| DMSO | ~30 mg/mL | [8] |
| DMF | ~30 mg/mL | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Table 2: Solubility of Isopimpinellin in Various Solvents
| Solvent System | Solubility | Reference(s) |
| Water | Sparingly soluble / Practically insoluble | [2] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ~50 mg/mL (requires sonication) | [2] |
| DMF | ~30 mg/mL | [2] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 mg/mL | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for determining the solubility of this compound in a water-cosolvent mixture.[9]
Materials:
-
This compound (or Bergapten/Isopimpinellin)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Purified water
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Add excess this compound: Add an excess amount of this compound powder to a vial containing a known volume of each co-solvent mixture. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibrate: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for 24-48 hours.
-
Sample and filter: After equilibration, carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify: Dilute the filtered samples appropriately with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol outlines the kneading method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[10][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (50%)
-
Mortar and pestle
-
Drying oven or desiccator
Procedure:
-
Prepare a slurry: Place the required amount of HP-β-CD in a mortar. Slowly add a small amount of 50% ethanol while triturating to form a consistent slurry.
-
Incorporate this compound: Gradually add the this compound powder to the slurry while continuing to knead for a specified period (e.g., 60 minutes).
-
Dry the complex: Spread the resulting paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry it in a desiccator.
-
Pulverize and store: Pulverize the dried complex into a fine powder and pass it through a sieve. Store the resulting powder in a well-closed container, protected from light and moisture.
Protocol 3: Determination of pH-Dependent Solubility
This protocol describes how to determine the solubility of this compound at different pH values.[12][13]
Materials:
-
This compound
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Orbital shaker
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add excess this compound: Add an excess amount of this compound to vials containing a known volume of each buffer solution.
-
Equilibrate: Seal the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.
-
Sample and filter: Withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter.
-
Quantify: Analyze the concentration of this compound in each filtered sample using a suitable analytical method.
-
Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified PI3K/Akt signaling pathway affected by Bergapten.
References
- 1. Bergapten | 484-20-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. humapub.com [humapub.com]
- 11. ijrpc.com [ijrpc.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Ammifurin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammifurin. Our goal is to help you minimize this compound-induced cytotoxicity and ensure reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
A1: this compound is not a single compound but a mixture of naturally occurring furanocoumarins. The primary active components are Bergapten (5-methoxypsoralen) and Isopimpinellin (5,8-dimethoxypsoralen)[1]. These compounds are known for their biological activities, but also for their potential cytotoxicity.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: this compound's cytotoxicity stems from its components.
-
Phototoxicity (Bergapten): Bergapten is a potent photosensitizing agent[2][3]. When exposed to UVA radiation, it can form adducts with DNA, leading to cell cycle arrest and apoptosis[4]. This phototoxicity is a major cause of cell death if experiments are not conducted in controlled, light-protected conditions.
-
Intrinsic Cytotoxicity (Bergapten & Isopimpinellin): Even without UVA activation, both Bergapten and Isopimpinellin can induce cytotoxicity. Mechanisms include the induction of apoptosis through signaling pathways like PI3K/AKT/GSK-3β[5][6], p53/p21/PTEN[4], and activation of caspase-3[7][8][9].
Q3: My cells show high levels of death even at low this compound concentrations. Why?
A3: Unusually high cytotoxicity could be due to several factors:
-
Light Exposure: Accidental exposure of your cell cultures to ambient light or even microscope illumination after adding this compound can activate the phototoxic potential of Bergapten, leading to widespread cell death[2].
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to furanocoumarins[10][11]. Your specific cell line may be highly sensitive.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
Q4: How can I minimize this compound-induced cytotoxicity in my experiments?
A4: To reduce unwanted cytotoxicity, consider the following strategies:
-
Control Light Exposure: Conduct all experimental steps involving this compound under subdued, yellow, or red light to prevent activation of Bergapten. Use plates with opaque walls where possible.
-
Determine Optimal Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound for your desired biological effect.
-
Limit Incubation Time: Reduce the duration of cell exposure to this compound to the minimum time required to observe the intended effect.
-
Use Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) may help mitigate cytotoxicity caused by reactive oxygen species (ROS), which can be generated during phototoxic reactions.
Q5: Is Isopimpinellin, a component of this compound, also phototoxic?
A5: While Bergapten is a well-established phototoxic agent, studies on highly purified Isopimpinellin suggest it is not significantly phototoxic[12][13]. Early reports of its phototoxicity may have been due to contamination with highly active psoralens like Bergapten during extraction[12][13]. For experimental purposes, the primary phototoxic concern from this compound comes from its Bergapten content.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Compound Precipitation: this compound may have low aqueous solubility. 2. Inconsistent Light Exposure: Uneven exposure of the plate to light. 3. Pipetting Error: Inaccurate dispensing of cells or compound. | 1. Visually inspect wells for precipitate. If present, check the solubility limit and consider using a co-solvent. 2. Ensure the entire experimental setup is shielded from light. 3. Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| High cytotoxicity in vehicle control wells. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Cell Health: Cells are unhealthy, stressed, or at a high passage number. | 1. Perform a solvent toxicity curve to determine the maximum tolerated concentration (keep below 0.5% for DMSO). 2. Use healthy, low-passage cells that are in the logarithmic growth phase. |
| No cytotoxic effect observed at expected concentrations. | 1. Compound Degradation: this compound may be unstable in your culture medium. 2. Incorrect Concentration: Error in stock solution preparation or dilution. 3. Cell Line Resistance: The chosen cell line may be resistant to this compound's effects. | 1. Prepare fresh stock solutions and minimize the time the compound spends in the medium before application. 2. Verify all calculations and re-prepare the compound dilutions. 3. Test a higher concentration range or use a different, more sensitive cell line as a positive control. |
| Results are not reproducible. | 1. Inconsistent Light Conditions: Variation in ambient light between experiments. 2. Variable Incubation Times: Inconsistency in cell seeding, treatment, or assay development times. 3. Reagent Variability: Differences between batches of this compound, media, or serum. | 1. Standardize all lighting conditions. Perform experiments in a dark room or with filtered light. 2. Maintain a strict and consistent timeline for all experimental steps. 3. Qualify new batches of reagents before use in critical experiments. |
III. Quantitative Data Summary
The cytotoxic effects of this compound's components are cell-line dependent. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Isopimpinellin against various human cell lines after a 96-hour incubation, as determined by an MTT assay[7][8][10].
Table 1: In Vitro Cytotoxicity (IC50) of Isopimpinellin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) |
|---|---|---|---|
| Saos-2 | Osteosarcoma | 42.59 | 10.49 |
| U266 | Multiple Myeloma | 84.14 | 20.72 |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | 23.52 |
| RPMI8226 | Multiple Myeloma | 105.0 | 25.85 |
| HOS | Osteosarcoma (Invasive) | 321.6 | 79.18 |
| SW620 | Colorectal Adenocarcinoma | 711.3 | 175.12 |
Data sourced from Frank et al., (2024)[7][8][10].
Table 2: Cytotoxicity of Isopimpinellin in Normal Human Fibroblasts
| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) |
|---|---|---|---|
| HSF | Human Skin Fibroblasts | 410.7 | 101.12 |
Data sourced from Frank et al., (2024)[7][8]. This indicates a higher selectivity of Isopimpinellin towards certain cancer cells compared to normal fibroblasts.
IV. Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a standard methodology for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates (opaque-walled recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment (Perform under subdued light):
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2, ensuring the plate is protected from light.
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from all wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other values.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of this compound concentration to determine the IC50 value.
-
V. Visualized Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to working with this compound.
Caption: Bergapten can induce apoptosis via p53 activation.
Caption: Bergapten inhibits the pro-survival PI3K/AKT pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound | C25H18O9 | CID 3080647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of oil of bergamot and its importance as a phototoxic agent. I. Characterization and quantification of the photoactive component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isopimpinellin is not phototoxic in a chick skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
Technical Support Center: Overcoming Ammifurin Resistance in Experimental Models
Disclaimer: Information regarding a specific therapeutic agent named "Ammifurin" is not publicly available in the reviewed scientific literature. Therefore, this technical support guide provides a generalized framework for addressing experimental resistance to a hypothetical anti-cancer agent, "this compound," based on established principles of drug resistance in oncology. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line model over time. What are the potential underlying mechanisms of this acquired resistance?
A1: Acquired resistance to anti-cancer agents can arise from various molecular and cellular alterations. Based on common mechanisms of drug resistance, the decreased efficacy of this compound could be attributed to one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its therapeutic effect.
-
Alterations in the Drug Target: Genetic mutations or post-translational modifications in the molecular target of this compound can prevent the drug from binding effectively, rendering it inactive.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effects of this compound. For instance, if this compound targets the MAPK pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival.[1][2]
-
Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, resistant cells may upregulate their DNA repair machinery to counteract the drug's cytotoxic effects.[3]
-
Inhibition of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby evading programmed cell death induced by this compound.
Q2: How can we experimentally confirm the mechanism of this compound resistance in our cell line model?
A2: A systematic approach is recommended to elucidate the specific resistance mechanism:
-
Confirm Resistance: Initially, you should confirm the shift in the dose-response curve of your cell line to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value would confirm resistance.
-
Investigate Drug Efflux: Use flow cytometry or fluorescent microscopy to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in the presence and absence of known efflux pump inhibitors (e.g., Verapamil). Reduced accumulation in resistant cells that is reversible with an inhibitor suggests the involvement of drug efflux pumps.
-
Sequence the Drug Target: If the molecular target of this compound is known, sequence the corresponding gene in both the sensitive and resistant cell lines to identify potential mutations.
-
Profile Signaling Pathways: Employ techniques like Western blotting or phospho-proteomic arrays to compare the activation status of key signaling pathways (e.g., MAPK, PI3K/Akt) between sensitive and resistant cells, both at baseline and after this compound treatment.
-
Assess Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if resistant cells exhibit a blunted apoptotic response to this compound.
Q3: What are the initial strategies we can explore to overcome this compound resistance in our experimental setup?
A3: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with another agent that has a different mechanism of action can be highly effective.[2][4] For example, if resistance is due to the activation of a bypass pathway, an inhibitor of that pathway could be used in combination with this compound.
-
Targeted Inhibition of Resistance Mechanisms: If a specific resistance mechanism is identified, it can be targeted directly. For instance, co-administering an ABC transporter inhibitor with this compound can restore its intracellular concentration.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can alter its cellular uptake and trafficking, potentially bypassing efflux pump-mediated resistance.[5]
-
Synthetic Lethality Approaches: Identify and target a gene or pathway that is essential for the survival of this compound-resistant cells but not for sensitive cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in the resistant cell line. | Cell line heterogeneity; mycoplasma contamination; inconsistent seeding density. | Perform single-cell cloning to establish a homogenous resistant population; test for mycoplasma contamination; ensure consistent cell seeding for all experiments. |
| No difference in signaling pathway activation between sensitive and resistant cells. | The resistance mechanism is not at the level of the investigated signaling pathways; timing of analysis is not optimal. | Investigate other potential resistance mechanisms (e.g., drug efflux, target mutation); perform a time-course experiment to analyze pathway activation at different time points after this compound treatment. |
| Efflux pump inhibitors do not resensitize resistant cells to this compound. | Resistance is not mediated by the specific ABC transporters inhibited; the inhibitor concentration is suboptimal. | Screen a panel of efflux pump inhibitors; perform a dose-response experiment to determine the optimal concentration of the inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 2.5 ± 0.3 | 1 |
| This compound-Resistant | 28.7 ± 2.1 | 11.5 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells
| Treatment | This compound IC50 (µM) |
| This compound alone | 28.7 ± 2.1 |
| This compound + Efflux Pump Inhibitor (e.g., Verapamil 10 µM) | 5.2 ± 0.6 |
| This compound + PI3K Inhibitor (e.g., LY294002 10 µM) | 8.1 ± 0.9 |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot for Signaling Pathway Analysis
Objective: To assess the activation of key signaling proteins in response to this compound.
Methodology:
-
Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical mechanism of this compound action and resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photosensitizing Efficiency of Ammifurin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the photosensitizing efficiency of Ammifurin in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a photosensitizer?
This compound is a natural furocoumarin, a class of organic chemical compounds produced by a variety of plants. In photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon irradiation with a specific wavelength of light, it absorbs photons and transitions to an excited state. This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic and can induce cell death in target tissues.[1] The primary mechanism for many furocoumarins involves Type I (sensitizer-substrate) and Type II (sensitizer-oxygen) reactions.[2]
Q2: What are the main challenges encountered when using this compound in experiments?
Researchers may face several challenges with this compound, including:
-
Poor aqueous solubility: this compound is soluble in DMSO but has limited solubility in aqueous solutions, which can complicate its delivery in biological systems.[3][4]
-
Suboptimal photosensitizing efficiency: The efficiency of ROS generation may be lower compared to other photosensitizers, requiring optimization.
-
Limited cellular uptake: The ability of this compound to penetrate cell membranes and accumulate at the target site can be a limiting factor.
-
Phototoxicity to non-target tissues: Like all photosensitizers, there is a risk of damaging healthy tissue if not properly targeted.
Q3: How can I improve the solubility and stability of this compound for my experiments?
Improving the formulation of this compound is key to enhancing its bioavailability and efficacy. Consider the following strategies:
-
Use of drug delivery systems: Encapsulating this compound in liposomes, nanoparticles, or micelles can improve its solubility in aqueous media and protect it from degradation.[5][6][7]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility and stability.[8][9]
-
Development of self-emulsifying drug delivery systems (SEDDS): These systems can improve the oral bioavailability of poorly soluble drugs.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low phototoxicity observed in cell culture. | 1. Insufficient this compound concentration at the target site. 2. Inadequate light dose or incorrect wavelength. 3. Low singlet oxygen generation. 4. Cell line resistance. | 1. Increase this compound concentration or incubation time. Optimize the delivery vehicle to enhance cellular uptake.2. Ensure the light source matches the absorption spectrum of this compound and that the light dose is sufficient.3. Measure the singlet oxygen quantum yield. Consider formulation strategies to reduce aggregation, which can quench the excited state.4. Investigate the expression of drug efflux pumps (e.g., P-gp) in your cell line.[10] |
| High background toxicity in the dark control. | 1. High concentration of this compound. 2. Toxicity of the solvent (e.g., DMSO). | 1. Perform a dose-response curve to determine the maximum non-toxic concentration of this compound in the dark.2. Ensure the final concentration of the solvent in the culture medium is below its toxic threshold. |
| Inconsistent results between experiments. | 1. Variability in this compound formulation. 2. Inconsistent light delivery. 3. Cell culture variability. | 1. Prepare fresh formulations for each experiment and characterize them for size and stability if using a delivery system.2. Calibrate the light source before each experiment to ensure consistent power output.3. Use cells at a consistent passage number and confluency. |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Phototoxicity Test)
This assay is a standardized method to assess the phototoxic potential of a substance.[11][12][13][14]
Materials:
-
Balb/c 3T3 fibroblasts
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Neutral Red solution
-
Solar simulator with a filter to block UVC
-
96-well plates
Procedure:
-
Seed 3T3 cells in 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium with the this compound dilutions. Prepare two identical plates.
-
Incubate one plate in the dark (-Irr) and expose the other plate to a non-toxic dose of UVA/visible light (+Irr).
-
After irradiation, wash the cells and add fresh medium. Incubate for another 24 hours.
-
Add Neutral Red solution and incubate for 3 hours.
-
Wash the cells and extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate the IC50 values for both the -Irr and +Irr plates and determine the Photo-Irritation Factor (PIF).
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (Relative Method)
This protocol uses a reference photosensitizer with a known singlet oxygen quantum yield (ΦΔ) to determine the ΦΔ of this compound.[15][16]
Materials:
-
This compound solution
-
Reference photosensitizer solution (e.g., Rose Bengal, methylene blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Spectrofluorometer
-
Light source with a specific wavelength for excitation
Procedure:
-
Prepare solutions of this compound and the reference photosensitizer with similar absorbance at the excitation wavelength.
-
Add the singlet oxygen trap (DPBF) to both solutions.
-
Irradiate the samples with the light source.
-
Monitor the decrease in the fluorescence of DPBF over time, which correlates with its reaction with singlet oxygen.
-
The slope of the fluorescence decay is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of this compound using the following equation: ΦΔ (this compound) = ΦΔ (Reference) * (Slope (this compound) / Slope (Reference)) * (Absorbance (Reference) / Absorbance (this compound))
Protocol 3: Cellular Uptake Assay
This protocol quantifies the amount of this compound taken up by cells.[17][18][19][20]
Materials:
-
Target cell line
-
This compound solution
-
Fluorescence microscope or flow cytometer
-
Cell lysis buffer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., plates for microscopy, flasks for flow cytometry).
-
Incubate cells with a known concentration of this compound for various time points.
-
For microscopy, wash the cells, fix them, and stain the nuclei (e.g., with DAPI). Image the cells to visualize the intracellular localization of this compound (utilizing its intrinsic fluorescence).
-
For flow cytometry, wash the cells, detach them, and resuspend them in PBS. Analyze the fluorescence intensity of the cells to quantify uptake.
-
Alternatively, after incubation, lyse the cells and measure the intracellular concentration of this compound using a suitable analytical method like HPLC.
Signaling Pathways and Experimental Workflows
General Photodynamic Therapy (PDT) Signaling Pathway
PDT-induced cell death can occur through apoptosis, necrosis, or autophagy, depending on the photosensitizer's subcellular localization and the light dose.[21][22][23][24] The generated ROS can damage various cellular components, leading to the activation of specific signaling cascades.
References
- 1. Natural Photosensitizers in Clinical Trials | MDPI [mdpi.com]
- 2. Laminin-derived peptides: Applications in drug delivery systems for targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional active ingredient-based delivery systems for skincare formulations: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of three photosensitizers with respect to efficiency of cell inactivation, fluorescence quantum yield and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. iivs.org [iivs.org]
- 13. In vitro phototoxicity testing: development and validation of a new concentration response analysis software and biostatistical analyses related to the use of various prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High throughput screening (HTS) for phototoxicity hazard using the in vitro 3T3 neutral red uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photocytotoxicity, cellular uptake and subcellular localization of amidinophenylporphyrins as potential photodynamic therapeutic agents: An in vitro cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
addressing autofluorescence issues with Ammifurin in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence issues when using Ammifurin in imaging experiments.
Troubleshooting Guides
Issue 1: High background autofluorescence obscuring this compound signal.
High background fluorescence can make it difficult to distinguish the specific signal from this compound. This can be caused by endogenous fluorophores within the sample or by the fixative used.
Solutions:
-
Spectral Unmixing: If your imaging system has spectral capabilities, this is a powerful method to separate the this compound signal from the autofluorescence background based on their distinct emission spectra.[1][2][3][4][5]
-
Photobleaching: Pre-expose your sample to the excitation light to photobleach the endogenous fluorophores before imaging the this compound signal. Be cautious not to photobleach your target signal.[6][7]
-
Use of Quenching Agents: Reagents like Sudan Black B or commercial autofluorescence eliminators can be used to quench autofluorescence.[8][9] However, their compatibility with this compound should be tested.
-
Choice of Fluorophores: When possible, select fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[10][11]
Experimental Protocol: Autofluorescence Quenching with Sudan Black B
-
After the final washing step of your staining protocol, incubate the slides in 0.1% (w/v) Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Rinse the slides thoroughly with PBS or your imaging buffer.
-
Mount the coverslip with an appropriate mounting medium.
-
Proceed with imaging.
Issue 2: this compound signal is weak and difficult to distinguish from noise.
A low signal-to-noise ratio can be due to low expression of the target, photobleaching of this compound, or suboptimal imaging parameters.
Solutions:
-
Optimize Antibody/Probe Concentration: Titrate your this compound-conjugated antibody or probe to find the optimal concentration that maximizes signal without increasing background.
-
Signal Amplification: Consider using a signal amplification system, such as tyramide signal amplification (TSA), if compatible with your experimental setup.
-
Optimize Imaging Parameters:
-
Increase the exposure time, but be mindful of potential phototoxicity and photobleaching.
-
Use a high numerical aperture (NA) objective to collect more light.[12]
-
Ensure the correct excitation and emission filters are being used for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a novel fluorophore with the following hypothetical spectral characteristics:
| Property | Wavelength (nm) |
| Excitation Maximum | 490 |
| Emission Maximum | 525 |
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from various endogenous molecules within cells and tissues.[9][11] Common sources include:
-
Collagen and Elastin: Found in the extracellular matrix, they typically emit in the blue-green range.[13][14]
-
NADH and Flavins: Metabolic coenzymes that fluoresce in the blue and green regions.[2][15]
-
Lipofuscin: Aggregates of oxidized proteins and lipids that accumulate with age and have a broad emission spectrum.[8][16]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[8][13]
Q3: How can I design my experiment to minimize autofluorescence from the start?
A3: Proactive experimental design can significantly reduce autofluorescence issues:
-
Fixation Method: If possible, consider using a non-aldehyde-based fixative or reducing the fixation time.[10][11]
-
Sample Preparation: Perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[10]
-
Control Samples: Always include an unstained control sample (without this compound) to assess the baseline autofluorescence of your specimen.[10]
Visual Guides
Below are diagrams illustrating key concepts and workflows for addressing this compound autofluorescence.
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Example signaling pathway with this compound target.
Caption: Logical relationship of autofluorescence problems and solutions.
References
- 1. Spectral unmixing of flavin autofluorescence components in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral Unmixing of Flavin Autofluorescence Components in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. akoyabio.com [akoyabio.com]
- 6. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Multispectral imaging autofluorescence microscopy for the analysis of lymph-node tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Imaging of retinal autofluorescence in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for consistent Ammifurin results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ammifurin. The information is designed to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's effect on cells?
A1: this compound is understood to modulate melanogenesis. Its mechanism of action is primarily through the regulation of key signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), a central regulator of melanin synthesis. These pathways include the MAPK, PKA/CREB, PI3K/Akt, and Wnt/β-catenin signaling cascades.
Q2: What is the recommended positive control for melanogenesis assays with this compound?
A2: A commonly used positive control for inducing melanogenesis is α-Melanocyte-Stimulating Hormone (α-MSH). It activates the MC1R receptor, leading to an increase in cAMP and subsequent activation of the PKA/CREB pathway, which upregulates MITF expression.
Q3: At what confluence should cells be seeded for this compound treatment?
A3: For most melanogenesis assays, it is recommended to seed cells, such as B16F10 melanoma cells, at a density that allows them to reach 70-80% confluence at the time of treatment. Over-confluence can lead to contact inhibition and affect cellular responses.
Q4: How can I be sure my this compound is active?
A4: The bioactivity of this compound can be confirmed by observing its effect on melanin production and tyrosinase activity in a relevant cell line, like B16F10 cells. A dose-response experiment is recommended to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in melanin content between replicates. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells. Use a cell counter for accuracy. |
| Pipetting errors during treatment or lysis. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No significant change in melanin content after this compound treatment. | This compound concentration is too low or too high (causing toxicity). | Perform a dose-response curve to identify the optimal working concentration. |
| Insufficient incubation time. | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Cell line is not responsive. | Confirm the expression of key receptors and signaling proteins in your cell line. | |
| Decreased cell viability after this compound treatment. | This compound exhibits cytotoxicity at the tested concentration. | Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the non-toxic concentration range of this compound. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques. | |
| Inconsistent Western blot results for signaling proteins. | Poor antibody quality. | Use validated antibodies from reputable suppliers. Titrate the antibody to find the optimal dilution. |
| Suboptimal protein extraction or quantification. | Use appropriate lysis buffers with protease and phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. | |
| Issues with protein transfer or membrane blocking. | Optimize transfer conditions (time, voltage). Block the membrane for at least 1 hour at room temperature. |
Experimental Protocols
Melanin Content Assay
-
Cell Seeding: Plate B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., α-MSH).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the lysates at 475 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration determined by a BCA assay from a parallel set of wells.
Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Enzyme Reaction: In a 96-well plate, mix equal amounts of protein (e.g., 20 µg) from each sample with L-DOPA solution (2 mg/mL).
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.
-
Calculation: Calculate the tyrosinase activity as the rate of DOPAchrome formation and normalize to the total protein concentration.
Signaling Pathways and Workflows
This compound's Potential Signaling Pathways in Melanogenesis
Caption: Potential signaling pathways modulated by this compound in melanogenesis.
Experimental Workflow for Assessing this compound's Effect
Caption: Experimental workflow for investigating this compound's bioactivity.
identifying and mitigating Ammifurin experimental artifacts
Welcome to the technical support center for Ammifurin, a novel and potent ATP-competitive inhibitor of mTOR kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation. As this compound is a highly specific research compound, understanding its mechanism and potential experimental artifacts is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive kinase inhibitor that targets the mechanistic target of rapamycin (mTOR). By binding to the ATP pocket in the catalytic domain of mTOR, this compound effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.[2][3]
Q2: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. Is this normal?
A2: This is a common challenge when working with potent kinase inhibitors.[4] Several factors could be at play:
-
On-target toxicity: Since mTOR signaling is essential for the function of normal cells, complete blockage can be harmful to healthy tissues.[1]
-
Off-target effects: Although this compound is designed for high specificity, cross-reactivity with other kinases can occur at higher concentrations, leading to unexpected toxicity.[4]
-
Cell line sensitivity: The genetic background of your cell line can greatly influence its dependence on the mTOR pathway and its susceptibility to inhibitors.
We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell model.
Q3: My Western blot results show an upregulation of Akt phosphorylation at Ser473 after a short treatment period. Isn't this compound supposed to inhibit this?
A3: This is a known phenomenon related to the disruption of a negative feedback loop. mTORC1 typically phosphorylates and inhibits upstream signaling molecules. When mTORC1 is inhibited by this compound, this negative feedback is released, which can lead to a compensatory activation of upstream pathways, including increased PI3K signaling and subsequent phosphorylation of Akt.[1] This is often a transient effect, and its duration can vary between cell lines.
Q4: Why are my IC50 values for this compound inconsistent across different experiments?
A4: IC50 value variability is a frequent issue in kinase inhibitor studies and can be caused by several factors:[5]
-
ATP Concentration: As an ATP-competitive inhibitor, this compound's apparent potency is highly sensitive to the ATP concentration in your assay. Ensure you use a consistent ATP concentration, ideally close to the Km value for mTOR.[5][6]
-
Compound Stability: Verify the integrity of your this compound stock. Prepare fresh dilutions from a validated stock solution for each experiment.[4]
-
Reaction Time: Ensure your kinase reaction is in the linear range. If the reaction proceeds too long, substrate depletion can affect IC50 determination.[5]
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration can alter the activation state of the mTOR pathway and influence inhibitor sensitivity.
Troubleshooting Guides
Guide 1: Unexpected Western Blot Results
Issue: Phosphorylation of downstream targets (e.g., p-S6K, p-4E-BP1) is not decreasing as expected after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and concentration of your this compound stock solution using analytical methods if possible. Prepare fresh dilutions for each experiment.[4] |
| Insufficient Dose or Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Cell Line Resistance | Your cell line may have mutations in the mTOR pathway or utilize bypass signaling pathways that confer resistance to mTOR inhibition.[1][7] Sequence key pathway components if resistance is suspected. |
| Poor Antibody Quality | Validate your primary antibodies using positive and negative controls. Ensure you are using antibodies specific to the correct phosphorylation sites. |
| Technical Errors | Ensure complete protein transfer and use appropriate loading controls (e.g., GAPDH, β-actin) to normalize your data.[4] |
Guide 2: High Background in In Vitro Kinase Assays
Issue: The "no enzyme" or "maximum inhibition" control wells show a high signal, masking the true inhibitory effect of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Interference | This compound may be directly interfering with the assay detection method (e.g., inhibiting luciferase in a luminescence-based assay). Run a control experiment with the detection reagents and this compound in the absence of the kinase reaction.[8] |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Repeat the assay with 0.01% Triton X-100 in the buffer to disrupt potential aggregates.[8] |
| Contaminated Reagents | Use fresh, high-quality reagents, especially ATP and buffers. Test for contamination by running controls where individual components are omitted.[5] |
| Autophosphorylation | The mTOR enzyme may be autophosphorylating at the concentration used. Perform a control reaction without the substrate to measure the extent of autophosphorylation.[6] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound across different assays and cell lines.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) |
| In Vitro Kinase Assay | mTOR | 2.5 |
| In Vitro Kinase Assay | PI3Kα | > 5,000 |
| In Vitro Kinase Assay | DNA-PK | > 10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | EC50 (nM) for Cell Viability |
| MCF-7 | Breast Cancer | 15 |
| U-87 MG | Glioblastoma | 22 |
| A549 | Lung Cancer | 58 |
| HCT116 | Colon Cancer | 35 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Standard experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected Western Blot data.
Detailed Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Analysis
This protocol assesses the inhibition of mTORC1 and mTORC2 in cells by measuring the phosphorylation of downstream targets.
-
Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody against a target of interest (e.g., phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), phospho-Akt (Ser473)) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total S6K) or a loading control (e.g., GAPDH) to normalize the data.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol measures the direct inhibitory activity of this compound against the mTOR enzyme.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active mTOR enzyme and a suitable substrate (e.g., a PHAS-I/4E-BP1 peptide).
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for mTOR.
-
Incubation: Incubate the plate at room temperature for a specified time within the linear range of the reaction (e.g., 60 minutes).[5]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves depleting the remaining ATP, then converting the generated ADP back to ATP, which is used in a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 3: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the EC50 value.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors [mdpi.com]
- 3. Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ammifurin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of Ammifurin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound, like many natural compounds, faces several challenges that limit its oral bioavailability. These include:
-
Low Aqueous Solubility: Poor solubility in gastrointestinal fluids leads to a low dissolution rate, which is a prerequisite for absorption.[1][2]
-
Poor Permeability: The molecular characteristics of this compound may hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver and intestines before it reaches systemic circulation, reducing the amount of active drug.[3]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump this compound out of intestinal cells, limiting its absorption.[4]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of this compound delivery:
-
Nanotechnology-based Delivery Systems: Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[3][5][6][7][8] Common systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.[1][3]
-
Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and microemulsions can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and facilitate lymphatic uptake, bypassing first-pass metabolism.[1][3][9]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Use of Bioenhancers: Co-administration of this compound with natural compounds like piperine can inhibit metabolic enzymes and efflux transporters, thereby increasing its systemic exposure.[3][4]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
In vivo bioavailability is typically assessed through pharmacokinetic studies in animal models (e.g., rats, mice). The key parameters to measure are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): The total drug exposure over time.
These parameters are determined by collecting blood samples at various time points after oral administration of the this compound formulation and analyzing the drug concentration using a validated analytical method like HPLC.[10]
Troubleshooting Guides
Issue 1: Low Cmax and AUC in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of the formulation in the GI tract. | 1. Particle Size Reduction: Further decrease the particle size of the this compound formulation (e.g., through micronization or nanosizing) to increase the surface area for dissolution.[2] 2. Incorporate Solubilizing Agents: Add surfactants or polymers to the formulation to improve the solubility of this compound in GI fluids.[1][11] 3. Switch to a Lipid-Based System: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) to enhance its solubilization.[9] |
| Degradation of this compound in the stomach or intestines. | 1. Enteric Coating: Apply an enteric coating to the formulation to protect this compound from the acidic environment of the stomach. 2. Encapsulation: Encapsulate this compound in a protective nanocarrier (e.g., liposomes, polymeric nanoparticles) to shield it from enzymatic degradation.[5][7] |
| High first-pass metabolism. | 1. Co-administer with a CYP450 Inhibitor: Use a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine) to reduce the metabolic clearance of this compound.[3] 2. Promote Lymphatic Uptake: Formulate this compound in a lipid-based system to encourage absorption through the lymphatic system, thereby bypassing the liver.[3] |
| Efflux by P-glycoprotein (P-gp). | 1. Incorporate a P-gp Inhibitor: Co-formulate with a P-gp inhibitor (e.g., quercetin, piperine) to block the efflux of this compound from intestinal cells.[3][4] |
Issue 2: High Variability in In Vivo Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent formulation properties. | 1. Characterize the Formulation: Thoroughly characterize each batch of the formulation for particle size, drug loading, and in vitro release to ensure consistency. 2. Optimize the Manufacturing Process: Standardize the manufacturing process to minimize batch-to-batch variability. |
| Physiological variability in animal models. | 1. Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize the effect of food on drug absorption. 2. Increase Sample Size: Use a larger number of animals per group to improve the statistical power of the study. |
| Issues with the analytical method. | 1. Method Validation: Validate the analytical method for accuracy, precision, linearity, and stability to ensure reliable quantification of this compound in plasma samples. |
Quantitative Data Summary
The following tables provide a hypothetical comparison of different this compound formulations based on common enhancement strategies.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 4.0 | 980 ± 150 | 100 |
| This compound-SLN | 750 ± 90 | 2.0 | 4900 ± 550 | 500 |
| This compound-SEDDS | 980 ± 120 | 1.5 | 6370 ± 700 | 650 |
Table 2: In Vitro Dissolution of this compound Formulations in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
| Formulation | % Drug Released in SGF (2h) | % Drug Released in SIF (8h) |
| This compound Suspension | < 5% | < 15% |
| This compound-SLN | < 10% | > 80% |
| This compound-SEDDS | > 95% (emulsified) | > 95% (emulsified) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Melt the glyceryl monostearate at 75°C.
-
Disperse this compound in the molten lipid.
-
Heat the Poloxamer 188 solution in deionized water to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at 10,000 rpm for 10 minutes to form a coarse emulsion.
-
Sonicate the emulsion using a probe sonicator for 15 minutes.
-
Cool the nanoemulsion in an ice bath to allow the SLNs to form.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an this compound formulation in Sprague-Dawley rats.
Procedure:
-
Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.
-
Administer the this compound formulation (e.g., this compound-SLN) or control (this compound suspension) orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Strategies to overcome this compound's bioavailability challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencegate.app [sciencegate.app]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Validating the Anti-Vitiligo Effects of Ammifurin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-vitiligo effects of Ammifurin's active components with alternative therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.
Introduction
Vitiligo is a chronic autoimmune disorder characterized by the depigmentation of skin due to the loss of functional melanocytes. This compound, a drug historically used in the treatment of vitiligo, is a combination of furocoumarins, namely bergapten (5-methoxypsoralen), isopimpinellin, and xanthotoxin (8-methoxypsoralen). These compounds are known for their photosensitizing properties, which, when combined with UV radiation (PUVA therapy), can stimulate repigmentation. This guide focuses on the in vitro validation of the melanogenesis-stimulating effects of these furocoumarins and compares their efficacy with a contemporary class of vitiligo therapeutics, Janus kinase (JAK) inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound's active furocoumarin components and their derivatives, alongside JAK inhibitors, on key markers of melanogenesis. The data is primarily derived from studies using B16F10 murine melanoma cells, a common model for studying melanocyte function.
Table 1: Effect of Furocoumarins on Melanin Content in B16F10 Melanoma Cells
| Compound | Concentration | Incubation Time | Melanin Content (% of Control) | Citation |
| Bergapten | 25 µM | 72 h | ~150% | [1] |
| 8-Methoxypsoralen (8-MOP) | 50 µM | 48 h | 133.5 ± 12.1% | [2] |
| Furocoumarin Derivative (8n) | 50 µM | 48 h | 217.6 ± 7.5% | [2] |
| Furocoumarin Derivative (D206008) | 100 µM | 48 h | >200% | [3][4] |
Table 2: Effect of Furocoumarins on Tyrosinase Activity in B16F10 Melanoma Cells
| Compound | Concentration | Incubation Time | Tyrosinase Activity (% of Control) | Citation |
| Bergapten | 25 µM | Not Specified | Significant Increase | [5] |
| 8-Methoxypsoralen (8-MOP) | 50 µM | 24 h | ~120% | [2] |
| Furocoumarin Derivative (8n) | 50 µM | 24 h | ~180% | [2] |
| Furocoumarin Derivative (D206008) | 100 µM | 24 h | Significant Increase | [3][4] |
Table 3: In Vitro Effects of JAK Inhibitors on Melanocytes
| Compound | Cell Type | Key In Vitro Effect | Mechanism of Action | Citation |
| Ruxolitinib | Melanocytes | Promoted melanocyte repopulation in a co-culture model. | Inhibition of JAK1/JAK2, reducing autoimmune attack on melanocytes. | [6] |
| Tofacitinib | Melanocytes | Suppresses autoimmune-mediated melanocyte destruction. | Inhibition of JAK1/JAK3, blocking pro-inflammatory cytokine signaling. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.
Melanin Content Assay
This assay quantifies the melanin produced by melanocytes in culture after treatment with test compounds.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1N NaOH with 10% DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed B16F10 cells in a culture plate at an appropriate density (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., furocoumarins) for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control group.[8]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add Lysis Buffer to each well and incubate at a higher temperature (e.g., 80°C) for 1 hour to dissolve the melanin granules.[3][9]
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader. The absorbance is directly proportional to the melanin content.[9][10]
-
Normalization: To account for differences in cell number, the melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).[10]
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Materials:
-
B16F10 melanoma cells or human melanoma cell lysate
-
Cell lysis buffer (e.g., PBS containing 1% Triton X-100)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
Sodium phosphate buffer
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Culture and treat B16F10 cells with the test compound as described in the melanin content assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.[11][12]
-
Enzyme Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing L-DOPA in a sodium phosphate buffer.[13]
-
Activity Measurement: Immediately measure the rate of formation of dopaquinone, the product of the tyrosinase reaction, by monitoring the increase in absorbance at approximately 475 nm over time using a microplate reader.[13][14]
-
Calculation: The tyrosinase activity is calculated from the rate of change in absorbance and can be expressed as a percentage of the activity in control-treated cells.
Western Blotting for Melanogenesis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the melanogenesis signaling pathway, such as Microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins (TRP-1, TRP-2).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking buffer for 1-2 hours to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: After further washing, add an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[15]
-
Quantification: Densitometry software can be used to quantify the band intensities, which are then normalized to the loading control to compare protein expression levels between different treatment groups.[18]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways involved in melanogenesis and a general workflow for the in vitro experiments described.
Caption: Furocoumarin-induced melanogenesis pathway.
Caption: JAK-STAT signaling in vitiligo and the action of JAK inhibitors.
Caption: General experimental workflow for in vitro validation.
Conclusion
The in vitro data strongly support the pro-melanogenic effects of this compound's active furocoumarin components. These compounds, particularly novel derivatives, have been shown to significantly increase melanin content and tyrosinase activity in B16F10 melanoma cells. The primary mechanism of action appears to be the activation of the Akt/GSK-3β/β-catenin and p38 MAPK signaling pathways, leading to the upregulation of MITF and subsequent expression of melanogenic enzymes.
In comparison, JAK inhibitors such as Ruxolitinib and Tofacitinib operate through a distinct, immunomodulatory mechanism. By inhibiting the JAK-STAT pathway, they prevent the autoimmune destruction of melanocytes, thereby creating a permissive environment for repigmentation.
This guide provides a foundational framework for researchers engaged in the preclinical evaluation of anti-vitiligo therapies. The presented data and protocols offer a basis for comparative studies and further investigation into the synergistic potential of combining melanogenesis-stimulating compounds with immunomodulatory agents for a more comprehensive treatment approach to vitiligo.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. incytemi.com [incytemi.com]
- 7. A retrospective analysis of the efficacy and safety of oral tofacitinib in active vitiligo treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. jfda-online.com [jfda-online.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Tyrosinase Inhibitors: Evaluating Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used tyrosinase inhibitors, offering a valuable resource for research and development in dermatology and pharmacology. The focus is on providing objective performance data, detailed experimental protocols for cross-validation, and a clear visualization of the underlying biochemical pathways. While the initial query concerned Ammifurin, the available scientific literature does not provide sufficient data on its effects on tyrosinase activity. Therefore, this guide focuses on well-established tyrosinase inhibitors: Kojic acid, Arbutin, and Hydroquinone, presenting a framework for the evaluation of any tyrosinase inhibitor.
Data Presentation: Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a key metric for comparing the potency of different inhibitors. However, it is crucial to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).[1][2]
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | Notes |
| Kojic Acid | 13.14 µg/mL[3] | A well-known, widely used standard inhibitor. It functions by chelating the copper ions in the active site of the tyrosinase enzyme.[4] |
| Arbutin | 6500 µmol/L (poor inhibitor of human tyrosinase)[5] | A natural derivative of hydroquinone that acts as a competitive inhibitor of tyrosinase.[1][4] |
| Hydroquinone | 4400 µmol/L (poor inhibitor of human tyrosinase)[5] | Considered one of the most potent tyrosinase inhibitors, but its use is regulated due to safety concerns.[6] |
| 4-Butylresorcinol | More effective than many other inhibitors with a strong affinity for the enzyme.[4] | A potent inhibitor used in skin-brightening products.[4] |
| Hexylresorcinol | Efficacy comparable to hydroquinone with a better safety profile.[4] | Not only inhibits melanin production but also improves skin texture.[4] |
| Tranexamic Acid | Indirectly inhibits tyrosinase.[4] | Works by blocking the interaction between melanocytes and keratinocytes.[4] |
Experimental Protocols: Tyrosinase Inhibition Assay
To ensure accurate and reproducible results when evaluating tyrosinase inhibitors, a standardized experimental protocol is essential. The following is a detailed methodology for an in vitro colorimetric tyrosinase inhibition assay using L-DOPA as a substrate.[7]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound (e.g., this compound or other inhibitors)
-
Kojic Acid (as a positive control)[7]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and Kojic acid in DMSO to create stock solutions, from which serial dilutions are made.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells (No Inhibitor): Add the solvent (e.g., DMSO), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add the test compound dilution and phosphate buffer (without the enzyme).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome, the colored product of the reaction.[7]
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_test) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_test is the absorbance in the presence of the test compound.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Pathways and Workflows
To better understand the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for tyrosinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Genotoxicity of Ammifurin and Other Psoralens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of Ammifurin, a furocoumarin mixture derived from Ammi majus, with other well-characterized psoralens such as 8-methoxypsoralen (8-MOP, Xanthotoxin) and 5-methoxypsoralen (5-MOP, Bergapten). Psoralens are a class of photosensitizing agents used in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo. Their therapeutic action stems from their ability to intercalate into DNA and, upon UVA irradiation, form monoadducts and interstrand crosslinks (ICLs), leading to cell cycle arrest and apoptosis.[1][2] However, this mechanism is also responsible for their genotoxic and mutagenic potential.[1] This comparison is supported by experimental data from various genotoxicity assays, with detailed methodologies provided for key experiments.
Executive Summary
This compound is a natural mixture of furocoumarins, primarily containing bergapten (5-methoxypsoralen) and isopimpinellin. It may also contain xanthotoxin (8-methoxypsoralen). The genotoxicity of this compound is therefore a composite of the genotoxic potentials of its components.
-
8-Methoxypsoralen (Xanthotoxin) is a potent photosensitizer and is considered a benchmark for psoralen-induced genotoxicity. Upon UVA activation, it readily forms DNA adducts, leading to mutations and chromosomal damage.
-
5-Methoxypsoralen (Bergapten) , a major component of this compound, is also a significant photosensitizer. Studies suggest that 5-MOP, in combination with UVA, is more effective at inhibiting cell survival and inducing mutations than 8-MOP in certain cell lines.
-
Isopimpinellin , another key component of this compound, has shown some evidence of being photomutagenic in bacterial assays.[3] However, other studies suggest that pure isopimpinellin is not phototoxic, and its previously reported activity may be due to contamination with other psoralens.[4]
-
Imperatorin , another furocoumarin found in Ammi majus, has also been investigated for its biological activities.
Direct comparative studies on a standardized this compound mixture against individual psoralens under identical experimental conditions are limited. The data presented here is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental setups.
Data Presentation: Comparative Genotoxicity of Psoralens
The following table summarizes quantitative data from key genotoxicity assays for individual psoralens.
| Compound | Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Key Findings |
| 8-Methoxypsoralen (8-MOP) | Ames Test | S. typhimurium TA98, TA100; E. coli WP2(pKM101), WP2uvrA-(pKM101) | Not specified | With and Without | Mutagenic in WP2uvrA-(pKM101) after microsomal activation.[1] |
| 5-Methoxypsoralen (5-MOP) | Micronucleus Assay | Reconstructed Human Epidermis (RhE) | 1.5 J/cm² and 2 J/cm² UVA/vis | Not Applicable | Showed a dose-related induction of micronuclei. At 1.5 J/cm² UV/vis, the maximum statistically significant induction was 1.15% and 2.3% in two separate trials.[1] |
| Isopimpinellin | Ames Test | S. typhimurium TA102 | Not specified | Not specified | Photomutagenic.[3] |
Note: The lack of directly comparable quantitative data for this compound as a mixture highlights a gap in the current research. The genotoxicity of this compound would be expected to be a sum of the activities of its components, influenced by their relative concentrations.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Histidine-requiring auxotrophs of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a post-mitochondrial fraction of rodent liver homogenate, to mimic mammalian metabolism.
-
Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5][6]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79, or reconstructed human tissue models) are cultured.
-
Treatment: Cells are exposed to the test substance with and without metabolic activation. For photosensitizing agents like psoralens, treatment is followed by UVA irradiation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronucleated cells is determined by scoring a minimum of 2000 binucleated cells per concentration under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.[5]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding in Agarose: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. An increase in tail length and intensity indicates a higher level of DNA damage.
Mandatory Visualizations
Experimental Workflow for Psoralen Genotoxicity Testing
Caption: A generalized workflow for assessing the genotoxicity of psoralens.
Signaling Pathways of Psoralen-Induced DNA Damage and Repair
Caption: Key signaling pathways in psoralen-induced phototoxicity and DNA repair.
Conclusion
The genotoxicity of psoralens is a critical consideration in their therapeutic application and in the development of new photochemotherapeutic agents. 8-MOP, 5-MOP, and other furocoumarins found in this compound all exhibit genotoxic potential, primarily through the formation of DNA adducts upon UVA irradiation. While the available data suggests differences in their genotoxic potency, a direct, comprehensive comparison is challenging due to the variability in experimental designs across studies. The provided experimental protocols and pathway diagrams offer a framework for standardized assessment and a deeper understanding of the mechanisms of action of these compounds. Further research is needed to quantitatively assess the genotoxicity of this compound as a defined mixture to better understand its risk profile compared to its individual components and other psoralens.
References
- 1. benchchem.com [benchchem.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Isopimpinellin is not phototoxic in a chick skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Preclinical Comparative Guide to Vitiligo Therapeutics: Furocoumarins vs. JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two major therapeutic approaches for vitiligo: the long-established furocoumarin-based photochemotherapy and the emerging class of Janus kinase (JAK) inhibitors. By examining their mechanisms of action, supported by experimental data from preclinical models, this document aims to offer an objective resource for researchers in the field of dermatology and drug development.
At a Glance: Furocoumarins vs. JAK Inhibitors in Preclinical Vitiligo Models
| Feature | Furocoumarin-Based Therapy (e.g., Methoxsalen + UVA) | JAK Inhibitors (e.g., Ruxolitinib, Tofacitinib) |
| Primary Mechanism | Photosensitization of skin, leading to DNA cross-linking, immune modulation, and stimulation of melanogenesis. | Inhibition of the JAK-STAT signaling pathway, primarily blocking IFN-γ signaling, which is crucial for the autoimmune destruction of melanocytes. |
| Preclinical Efficacy | Limited recent quantitative in vivo data on repigmentation. In vitro studies show stimulation of melanin synthesis. | Significant repigmentation observed in mouse models of vitiligo. Data demonstrates reversal of depigmentation. |
| Mode of Administration | Oral or topical, followed by UVA irradiation (PUVA). | Oral or topical. |
| Key Signaling Pathways | DNA damage response, melanogenesis pathways (e.g., cAMP/PKA, MAPK). | IFN-γ/CXCL10 signaling pathway. |
| Reported Side Effects | Phototoxicity, nausea, and long-term risk of skin cancer. | Generally well-tolerated in preclinical models; potential for systemic side effects with oral administration. |
Therapeutic Mechanism and Preclinical Validation
Furocoumarins: The Photosensitizing Approach
Furocoumarins, such as methoxsalen (8-methoxypsoralen), are the active components in traditional vitiligo treatments like PUVA (Psoralen + UVA) therapy. Ammifurin, a Soviet-era drug, is a formulation containing furocoumarins.
Mechanism of Action: When activated by UVA light, methoxsalen intercalates into DNA and forms covalent bonds with pyrimidine bases, creating monoadducts and interstrand cross-links.[1] This process is thought to exert its therapeutic effect through several mechanisms:
-
Immunosuppression: By inducing apoptosis of skin-infiltrating T-cells that are responsible for attacking melanocytes.[1]
-
Stimulation of Melanogenesis: PUVA treatment has been shown to stimulate tyrosinase activity, a key enzyme in melanin production.[2] It may also prompt keratinocytes to release factors that stimulate melanocyte growth.[2]
Preclinical Evidence: While PUVA has a long history of clinical use, recent preclinical studies with robust quantitative data on repigmentation in animal models are not as readily available as for newer therapies. However, in vitro studies using murine melanoma cells (B16) have demonstrated the potential of novel furocoumarin derivatives to stimulate melanin synthesis, in some cases more potently than the traditional 8-MOP (8-methoxypsoralen).[3]
JAK Inhibitors: A Targeted Immunomodulatory Strategy
Janus kinase (JAK) inhibitors, such as ruxolitinib and tofacitinib, represent a newer, more targeted approach to vitiligo treatment.
Mechanism of Action: Vitiligo is understood as an autoimmune disease where CD8+ T-cells attack and destroy melanocytes. This process is heavily dependent on interferon-gamma (IFN-γ) signaling. IFN-γ binds to its receptor on keratinocytes, activating the JAK-STAT pathway, which in turn leads to the production of chemokines like CXCL10.[4] CXCL10 then recruits more pathogenic T-cells to the skin, perpetuating the cycle of melanocyte destruction.[4] JAK inhibitors block this signaling cascade by inhibiting JAK1 and JAK2, thereby preventing the autoimmune attack on melanocytes and allowing for repigmentation.[4]
Preclinical Evidence: Preclinical studies in mouse models of vitiligo have provided strong evidence for the efficacy of JAK inhibitors. Oral administration of both tofacitinib and ruxolitinib has been shown to significantly reverse depigmentation in these models. These studies provide quantitative data on the reduction of vitiligo scores and the modulation of immune cell populations in the skin.
Quantitative Data from Preclinical Studies
In Vitro Efficacy of Furocoumarin Derivatives on Melanogenesis
| Compound | Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Reference |
| 8-MOP (Control) | 50 | ~115% | - | [3] |
| Compound 6m | 50 | ~350% | - | [3] |
| Compound 6p | 50 | ~313% | - | [3] |
Data from studies on B16 murine melanoma cells.
In Vivo Efficacy of JAK Inhibitors in a Mouse Model of Vitiligo
| Treatment | Administration | Outcome | p-value | Reference |
| Tofacitinib | Oral, daily | Significant decrease in vitiligo score (Prevention model) | p=0.0037 | |
| Ruxolitinib | Oral, daily | Mild, insignificant decrease in vitiligo score (Prevention model) | p=0.4255 | |
| Tofacitinib | Oral, daily | Significant reversal of depigmentation (Reversal model) | p=0.0010 | |
| Ruxolitinib | Oral, daily | Significant reversal of depigmentation (Reversal model) | p=0.0071 |
Data from an adoptive transfer mouse model of vitiligo.
Experimental Protocols
In Vitro Melanogenesis Assay with Furocoumarins
-
Cell Line: B16 murine melanoma cells.
-
Treatment: Cells are treated with various concentrations of furocoumarin derivatives for a specified period (e.g., 72 hours). 8-MOP is often used as a positive control.
-
Melanin Content Measurement: After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 475 nm. The results are typically expressed as a percentage of the untreated control.
-
Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm.
Preclinical Vitiligo Mouse Model and JAK Inhibitor Treatment
-
Animal Model: An adoptive transfer model is commonly used, where melanocyte-specific CD8+ T cells (PMEL) are transferred into recipient mice with pigmented skin to induce vitiligo.
-
Treatment Administration:
-
Prevention Model: JAK inhibitors (e.g., tofacitinib, ruxolitinib) or a vehicle control are administered orally once daily, starting before the onset of depigmentation.
-
Reversal Model: Treatment begins after vitiligo has been established and stabilized.
-
-
Efficacy Assessment:
-
Vitiligo Scoring: The extent of depigmentation is visually scored on a regular basis.
-
Immunohistochemistry and Flow Cytometry: Skin biopsies are analyzed to quantify the number of melanocytes and infiltrating T-cell populations.
-
Conclusion
Preclinical models provide invaluable insights into the therapeutic mechanisms and potential efficacy of novel treatments for vitiligo. Furocoumarin-based therapies, the historical standard of care, demonstrate an ability to stimulate melanogenesis, though their precise immunomodulatory effects in recent preclinical models are less well-documented compared to newer agents. In contrast, JAK inhibitors have a well-defined mechanism of action that directly targets the autoimmune pathogenesis of vitiligo, supported by robust quantitative data from preclinical mouse models demonstrating significant repigmentation.
For researchers and drug development professionals, the data suggests that while furocoumarins may still hold some potential, particularly through the development of new derivatives with improved safety and efficacy profiles, the targeted immunomodulatory approach of JAK inhibitors represents a highly promising and mechanistically validated strategy for the future of vitiligo therapeutics. Further head-to-head preclinical studies would be beneficial to directly compare the efficacy and safety of these two distinct therapeutic approaches.
References
- 1. Mouse Model for Human Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of furocoumarin derivatives on melanin synthesis in murine B16 cells for the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Ammifurin's Efficacy in Melanogenesis: A Comparative Analysis with Other Stimulators
For researchers and professionals in drug development, understanding the comparative efficacy of various melanogenesis stimulators is crucial for advancing treatments for hypopigmentation disorders like vitiligo. This guide provides an objective comparison of Ammifurin, a furocoumarin-based agent, with other prominent melanogenesis stimulators, supported by experimental data.
This compound , a natural product derived from plants such as Ammi majus, is primarily composed of a mixture of two furocoumarins: Bergapten (5-methoxypsoralen) and Isopimpinellin (4,9-dimethoxypsoralen). Furocoumarins are well-documented photosensitizing agents that have been utilized for decades in the treatment of vitiligo, typically in combination with UVA irradiation (PUVA therapy), to stimulate repigmentation.
This guide will compare the in vitro efficacy of this compound's core components with another clinically relevant furocoumarin, 8-Methoxypsoralen (8-MOP) , and two newer classes of vitiligo treatments: the Janus kinase (JAK) inhibitor Ruxolitinib and Topical Calcineurin Inhibitors (TCIs) .
Quantitative Comparison of Melanogenesis Stimulation
The following tables summarize the available quantitative data on the efficacy of these agents in stimulating melanogenesis. Table 1 focuses on in vitro studies using B16F10 melanoma cells, a standard model for melanogenesis research, while Table 2 presents clinical efficacy data for vitiligo treatment.
Table 1: In Vitro Efficacy of Melanogenesis Stimulators in B16F10 Murine Melanoma Cells
| Compound | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Tyrosinase mRNA Expression (% of Control) | Citation(s) |
| Bergapten | 25 µM | ~160% | ~140% | Not Reported | [1] |
| Isopimpinellin | 25 µM | ~150% | ~125% | Not Reported | [1] |
| 8-Methoxypsoralen (8-MOP) | Not Specified | Not Reported | Not Reported | 126.06% | [2] |
| 8-MOP + Forskolin | Not Specified | 7 to 10-fold increase | 7 to 10-fold increase | 156.82% | [2] |
Note: Data for Bergapten and Isopimpinellin are estimations from graphical representations in the cited source. The study by Lei et al. on 8-MOP did not specify the concentration but demonstrated a synergistic effect with forskolin, an adenylate cyclase activator.
Table 2: Clinical Efficacy of Melanogenesis Stimulators in Vitiligo Treatment
| Treatment | Metric | Efficacy | Study Duration | Citation(s) |
| Ruxolitinib Cream (1.5%) | ≥75% improvement in Facial Vitiligo Area Scoring Index (F-VASI75) | ~30% of patients | 24 weeks | [3] |
| ≥75% improvement in Facial Vitiligo Area Scoring Index (F-VASI75) | ~50% of patients | 52 weeks | [3] | |
| ≥50% improvement in Total Vitiligo Area Scoring Index (T-VASI50) | ~50% of patients | 52 weeks | [3] | |
| Topical Calcineurin Inhibitors (TCIs) - Monotherapy | ≥25% repigmentation (mild response) | 55.0% of patients | Median of 3 months | |
| ≥50% repigmentation (moderate response) | 38.5% of patients | Median of 3 months | ||
| ≥75% repigmentation (marked response) | 18.1% of patients | Median of 3 months | ||
| Topical Calcineurin Inhibitors (TCIs) + Phototherapy | ≥50% repigmentation (moderate response) | 72.9% of patients | Not Specified |
Signaling Pathways in Melanogenesis Stimulation
The mechanisms by which these compounds stimulate melanogenesis differ significantly. Furocoumarins directly stimulate pathways within melanocytes, while Ruxolitinib and TCIs primarily act by modulating the immune response that leads to melanocyte destruction in vitiligo.
Caption: Furocoumarin-induced melanogenesis signaling pathway.
Caption: Ruxolitinib's mechanism of action in vitiligo.
Caption: Topical Calcineurin Inhibitors' mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to generate the data in Table 1.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by cultured melanocytes following treatment with a test compound.
1. Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 6-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing the test compounds (e.g., Bergapten, Isopimpinellin, 8-MOP) at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
2. Melanin Extraction and Quantification:
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate to account for any effects on cell proliferation.
Cellular Tyrosinase Activity Assay in B16F10 Cells
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
1. Cell Culture and Treatment:
-
Culture and treat the B16F10 cells with the test compounds as described in the melanin content assay protocol, typically for 48-72 hours.
2. Cell Lysis and Enzyme Assay:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing 1% Triton X-100 to release the intracellular enzymes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix a standardized amount of protein lysate with a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
The tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
Conclusion
This compound, through its active furocoumarin constituents Bergapten and Isopimpinellin, demonstrates a clear ability to stimulate melanogenesis in vitro by upregulating melanin content and tyrosinase activity. Its mechanism of action is centered on the direct stimulation of signaling pathways within melanocytes.
In comparison, newer agents for vitiligo, such as the JAK inhibitor Ruxolitinib and Topical Calcineurin Inhibitors, function primarily by modulating the autoimmune response that targets melanocytes. While furocoumarins have a long history of use, particularly in PUVA therapy, the clinical data for Ruxolitinib and TCIs show significant repigmentation efficacy, especially on facial lesions.
The choice of a melanogenesis stimulator for therapeutic development will depend on the specific target product profile, including the desired mechanism of action, route of administration, and safety considerations. The data and protocols presented in this guide offer a foundational comparison to aid in these critical decisions.
References
Statistical Validation of Furanocoumarin and Sesquiterpene Coumarin Analogs in Promoting Melanogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "Ammifurin" did not yield targeted results in our comprehensive search, this guide provides a detailed comparative analysis of structurally related and functionally analogous compounds—furanocoumarin derivatives and the sesquiterpene coumarin, feshurin. These compounds have demonstrated significant biological activity in the stimulation of melanogenesis, the process of melanin production. This document serves as a valuable resource for researchers investigating therapeutic agents for pigmentation disorders such as vitiligo.
Comparative Analysis of Melanogenic Activity
The in vitro efficacy of various furanocoumarin derivatives and feshurin in stimulating melanin synthesis has been quantified and compared. The standard positive control for these experiments is 8-methoxypsoralen (8-MOP), a well-known photosensitizing agent used in PUVA (Psoralen + UVA) therapy for vitiligo.
| Compound/Derivative | Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Cell Line | Reference |
| Feshurin | 5 | 174.06 ± 12.03 | 127.81 ± 10.22 | B16 | [1] |
| 10 | 331.86 ± 9.57 | 167.99 ± 7.31 | B16 | [1] | |
| Furocoumarin Derivative 8n | 50 | ~200 | Not explicitly quantified but noted as increased | B16 | [2][3] |
| Furocoumarin Derivative 8o | 50 | ~197 | Not explicitly quantified | B16 | [3] |
| Furocoumarin Derivative 7y | Not specified | Concentration-dependent increase | Concentration-dependent increase | B16 | [4] |
| Furocoumarin Derivative 8 | Not specified | Concentration-dependent increase | Concentration-dependent increase | B16 | [4] |
| Amine Derivative D206008 | Not specified | Dose-dependent increase | Dose-dependent increase | B16 | [5] |
| 8-Methoxypsoralen (8-MOP) | 50 | ~136 | Not explicitly quantified | B16 | [2][3] |
| 6-methoxy-4-methylcoumarin (6M-4MC) | 100 | ~148.7 | Not explicitly quantified | B16F10 | [6] |
| 7-methoxy-4-methylcoumarin (7M-4MC) | 100 | ~476.2 | Not explicitly quantified | B16F10 | [6] |
| 6,7-dimethoxy-4-methylcoumarin (6,7DM-4MC) | 100 | ~219.8 | Not explicitly quantified | B16F10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in the comparative data.
Cell Culture
B16 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
-
Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Melanin Content Assay
-
Plate B16 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the test compound for 48 hours.
-
Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration determined by a BCA protein assay.
Tyrosinase Activity Assay
-
Culture B16 cells in a 6-well plate and treat with the test compound for 24 hours.
-
Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Centrifuge the lysate and collect the supernatant.
-
Incubate the supernatant with L-DOPA (10 mM) at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Normalize the tyrosinase activity to the total protein concentration.
Western Blot Analysis
-
Treat B16 cells with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., MITF, TYR, TRP-1, TRP-2, Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The biological activity of these compounds is mediated through the modulation of specific signaling pathways that regulate melanogenesis.
The primary mechanism of action for several of these compounds involves the activation of the Akt/GSK-3β/β-catenin signaling pathway. This leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.
Some furocoumarin derivatives have also been shown to influence the p38 MAPK and JAK-STAT signaling pathways, indicating multiple mechanisms for promoting melanogenesis.[4] The inhibition of the JAK-STAT pathway can reduce inflammatory responses that may contribute to melanocyte destruction in vitiligo.[4]
References
- 1. The Anti-Vitiligo Effects of Feshurin In Vitro from Ferula samarcandica and the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phototoxicity of Ammifurin, also known as Imperatorin, and related furanocoumarin compounds. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, known for their photosensitizing effects. When exposed to ultraviolet A (UVA) radiation, these compounds can induce phototoxic reactions, a non-immunological inflammatory response characterized by erythema and edema, resembling an exaggerated sunburn. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to aid in research and drug development.
Quantitative Phototoxicity Data
The phototoxic potential of furanocoumarins can be quantified through various in vitro and in chemico assays. Key parameters include the half-maximal inhibitory concentration (IC50) in cell viability assays following UVA irradiation, and the quantum yield of singlet oxygen (ΦΔ) generation, a key mediator of phototoxicity. While direct comparative studies for this compound (Imperatorin) using standardized assays are limited in the readily available scientific literature, this section presents available data for related and structurally similar furanocoumarins to provide a contextual comparison.
| Compound | Assay | Cell Line | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo-Irritation-Factor (PIF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Chlorpromazine (Control) | 3T3 NRU Phototoxicity Test | BALB/c 3T3 | 33.703 | 0.516 | 66.994 | - | [1] |
| Psoralen | Toxicity to Spodoptera exigua | - | - | - | - | - | [2] |
| Bergapten (5-Methoxypsoralen) | Toxicity to Spodoptera exigua | - | - | - | - | - | [2] |
| Xanthotoxin (8-Methoxypsoralen) | Toxicity to Spodoptera exigua | - | - | - | - | - | [2] |
Note: The data presented for Psoralen, Bergapten, and Xanthotoxin is from an insect toxicity study and not a standardized in vitro phototoxicity assay, highlighting the need for direct comparative studies. Chlorpromazine is a well-characterized phototoxin used as a positive control in the OECD 432 guideline. A PIF value greater than 5 is considered indicative of phototoxic potential.
Mechanisms of Phototoxicity
Furocoumarins induce phototoxicity through two primary mechanisms upon absorption of UVA radiation:
-
Type I Photosensitization: The photoactivated furanocoumarin in its triplet state can directly interact with substrate molecules, such as DNA, through electron or hydrogen transfer, leading to the formation of free radicals. This can result in the formation of covalent monoadducts and interstrand cross-links with pyrimidine bases in DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[3]
-
Type II Photosensitization: The excited furanocoumarin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3] Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.
Experimental Protocols
Standardized methods are crucial for the consistent evaluation of phototoxic potential. Below are detailed protocols for key experiments cited in the assessment of furanocoumarin phototoxicity.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432)
This assay is a validated in vitro method for assessing the phototoxic potential of a substance.
-
Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to an appropriate confluency in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the test substance for a defined period (e.g., 1 hour). Two identical plates are prepared for each substance.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.
-
Incubation: The treatment medium is washed off, and the cells are incubated in fresh medium for 24 hours.
-
Neutral Red Uptake: Cells are incubated with Neutral Red, a vital dye that is taken up and retained by viable cells.
-
Quantification: The amount of Neutral Red absorbed by the cells is quantified by spectrophotometry after extraction.
-
Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
The quantum yield of singlet oxygen production is a measure of the efficiency of a photosensitizer in generating this reactive species.
-
Sample Preparation: The photosensitizer (e.g., this compound) is dissolved in an appropriate solvent, often deuterated for increased singlet oxygen lifetime. A known singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF), is added to the solution. A reference photosensitizer with a known ΦΔ is prepared under identical conditions.
-
Irradiation: The solution is irradiated with a light source of a specific wavelength that is absorbed by the photosensitizer.
-
Monitoring: The decrease in absorbance or fluorescence of the quencher is monitored over time using a spectrophotometer or fluorometer. The rate of quenching is proportional to the rate of singlet oxygen generation.
-
Calculation: The ΦΔ of the test compound is calculated relative to the reference standard using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (A_reference / A_sample) where k is the rate of quencher degradation and A is the absorbance of the photosensitizer at the irradiation wavelength.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment and Irradiation: Cells are treated with the test compound and irradiated with UVA light as described in the 3T3 NRU assay.
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways involved in furanocoumarin-induced phototoxicity and the general workflow of the in vitro phototoxicity assessment.
Caption: Mechanisms of Furanocoumarin Phototoxicity.
Caption: DNA Damage Response Signaling Pathway.
Caption: In Vitro Phototoxicity Testing Workflow.
References
- 1. faculty.ucr.edu [faculty.ucr.edu]
- 2. Toxicity of linear furanocoumarins toSpodoptera exigua: Evidence for antagonistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photohemolysis sensitized by the furocoumarin imperatorin and its oxyfunctionalized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ammifurin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and upholding environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Ammifurin.
This compound is a furocoumarin mixture, primarily composed of Bergapten and Isopimpinellin, and is utilized in research for conditions such as vitiligo and psoriasis. Due to the hazardous nature of its components, strict adherence to the following disposal protocols is essential.
Hazard Identification and Classification
This compound must be treated as a hazardous substance. Its constituent components are classified with the following hazards:
-
Isopimpinellin: Acutely toxic (fatal if swallowed, in contact with skin, or if inhaled) and may cause an allergic skin reaction.[1]
-
Bergapten: May cause skin sensitization, is a suspected carcinogen, and may cause genetic defects.[2][3] It is also considered extremely hazardous to water.
| Component | CAS Number | Hazard Classifications |
| Isopimpinellin | 482-27-9 | Acute Toxicity (Oral, Dermal, Inhalation) - Category 2; Skin Sensitization - Category 1[1] |
| Bergapten | 484-20-8 | Skin Sensitization - Category 1A; Carcinogenicity - Category 1A; Respiratory Sensitization - Category 1; Germ Cell Mutagenicity - Category 1B[3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear respiratory protection.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and removal.
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled waste container for "this compound Waste."
-
This container is for pure, unused this compound and any materials significantly contaminated with it, such as gloves, weighing papers, and pipette tips.
-
Crucially, do not mix this compound waste with other waste streams , especially solvents or other reactive chemicals.
Step 2: Container Management
-
Utilize a chemically compatible container, such as a high-density polyethylene (HDPE) container, that can be securely sealed.
-
Keep the container closed when not in use to prevent spills and accidental exposure.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. The recommended storage for the neat product is between 2-8°C.
Step 3: Spill and Contamination Clean-up
-
In the event of a spill, avoid generating dust.[2]
-
Use dry clean-up procedures.
-
Collect the spilled material and place it into the designated this compound waste container.
-
Thoroughly clean the spill area.
Step 4: Final Disposal Pathway
-
This compound waste must be disposed of as hazardous waste.
-
Under no circumstances should this compound or its waste be disposed of with household garbage or allowed to enter the sewage system.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste management contractor to arrange for the collection and disposal of the waste.
-
Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
Experimental Protocol Considerations
Any experimental design involving this compound should incorporate a detailed waste management plan from the outset. This plan should be reviewed and approved by the relevant safety personnel within your institution to ensure compliance and safety.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow
References
Essential Safety and Operational Guidance for Handling Ammifurin
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ammifurin. The focus is on immediate safety protocols, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of specific data for this compound, a conservative approach to PPE is recommended, treating it as a potentially hazardous compound. The following table summarizes the recommended PPE based on general guidelines for handling research chemicals and active pharmaceutical ingredients.
| PPE Category | Item | Specification/Standard (General Recommendation) | Purpose |
| Hand Protection | Gloves | Nitrile, double-gloved | Prevents direct skin contact. Double-gloving provides additional protection against potential tears. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from splashes and spills. |
| Chemical-Resistant Apron | Polyethylene-coated | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes, sprays, and airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powdered form to prevent inhalation of fine particles. |
Experimental Protocols: Handling and Disposal
Handling this compound Powder:
-
Preparation: Before handling, ensure a designated workspace is prepared. This should ideally be within a chemical fume hood or a similar ventilated enclosure.
-
Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.
-
Weighing: When weighing the powder, use a balance inside a ventilated enclosure to minimize the risk of inhalation.
-
Solubilization: If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a general laboratory disinfectant. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan: The disposal of this compound and any contaminated materials should be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical Waste," "Pharmaceutical Waste").
-
Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed biomedical or chemical waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Empty Containers: Before disposing of the original this compound container, scratch out all identifying information on the label to protect personal and proprietary information.[1]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
